molecular formula C22H28ClN5O3 B608784 M-110

M-110

Cat. No.: B608784
M. Wt: 445.9 g/mol
InChI Key: FXXCNYVQIONABS-LGUFXXKBSA-N
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Description

M-110 is a inhibitor of protein arginine N-methyltransferases (PRMTs). It is also a highly isoform-selective, cell permeable and potent ATP-competitive inhibitor of the PIM kinase family that prefers PIM-3, shown to inhibit the proliferation of prostate cancer cell lines with IC50s between 0.6 to 0.9 μM, with no activity on normal human peripheral blood mononuclear cells up to 40 μM.

Properties

IUPAC Name

N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN5O3/c1-2-19(18-5-4-17(23)15-20(18)29)26-27-22(30)16-6-8-25-21(14-16)24-7-3-9-28-10-12-31-13-11-28/h4-6,8,14-15,29H,2-3,7,9-13H2,1H3,(H,24,25)(H,27,30)/b26-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXCNYVQIONABS-LGUFXXKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C1=CC(=NC=C1)NCCCN2CCOCC2)C3=C(C=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)C1=CC(=NC=C1)NCCCN2CCOCC2)/C3=C(C=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Identity and Core Attributes of M-110

Author: BenchChem Technical Support Team. Date: November 2025

The designation "M-110" is attributed to several distinct chemical entities within the scientific and research landscape. For drug development professionals, researchers, and scientists, it is crucial to differentiate between these compounds to access accurate and relevant technical information. This guide provides a comprehensive overview of the three most prominent pharmaceutical and research compounds identified as this compound:

  • MT-110 : A novel small molecule inhibitor of non-muscle myosin II, under development by Myosin Therapeutics for the treatment of methamphetamine use disorder.

  • Mthis compound : A derivative of ibogaine, also known as 18-methoxycoronaridine (18-MC) or zolunicant, being investigated by MindMed for its potential in treating opioid withdrawal.

  • This compound (Sigma-Aldrich) : The product code for α-Methylserotonin, a non-selective serotonin receptor agonist widely used in pharmacological research.

This document will delve into the chemical structure, core data, experimental protocols, and signaling pathways associated with each of these compounds.

MT-110 (Myosin Therapeutics)

MT-110 is an investigational therapeutic agent developed by Myosin Therapeutics, aimed at addressing methamphetamine use disorder.[1][2] It is a selective inhibitor of non-muscle myosin II (NMII), a molecular motor protein.[3]

Chemical Structure of MT-110

As of the latest available information, the precise chemical structure of MT-110 has not been publicly disclosed by Myosin Therapeutics. It is identified by the synonym BPN-0027490 and has a molecular weight of 371.43 g/mol .[3] The proprietary nature of early-stage drug development often limits the public availability of such detailed structural information.

Core Data for MT-110

Due to the limited public information on MT-110, a comprehensive quantitative data table is not yet feasible. The available data is summarized below.

PropertyValue
Synonym BPN-0027490
Molecular Weight 371.43 g/mol
Therapeutic Target Non-muscle myosin II (NMII)
Developer Myosin Therapeutics
Therapeutic Indication Methamphetamine Use Disorder
Development Phase Preclinical (as of late 2023)
Signaling Pathway of MT-110

MT-110 functions by inhibiting non-muscle myosin II (NMII), which is a key protein in cellular processes involving actin-based contractility. In the context of methamphetamine addiction, NMII is implicated in the structural plasticity of dendritic spines in the brain's reward pathways. Methamphetamine-induced changes in these structures are thought to contribute to drug-seeking behavior. By inhibiting NMII, MT-110 is hypothesized to reverse these neuroadaptations, thereby reducing the motivation to seek the drug.

MT110_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Meth Methamphetamine DAT Dopamine Transporter (DAT) Meth->DAT Enters neuron DA_vesicle Dopamine Vesicles DAT->DA_vesicle Reverses transport DA DA_vesicle->DA Displaces Dopamine D1R Dopamine D1 Receptor DA->D1R Activates NMII Non-muscle Myosin II (NMII) D1R->NMII Upregulates Actin Actin Cytoskeleton Plasticity Dendritic Spine Structural Plasticity Actin->Plasticity Alters NMII->Actin Contracts DrugSeeking Drug-Seeking Behavior Plasticity->DrugSeeking Promotes MT110 MT-110 MT110->NMII Inhibits MM110_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR α3β4 Nicotinic Acetylcholine Receptor ACh->nAChR Binds to IonChannel Ion Channel nAChR->IonChannel Opens Depolarization Membrane Depolarization IonChannel->Depolarization Causes CaInflux Ca²⁺ Influx Depolarization->CaInflux Leads to NT_Release Neurotransmitter Release (e.g., Dopamine) CaInflux->NT_Release Triggers Reward Reward Pathway Activation NT_Release->Reward Modulates MM110 Mthis compound (18-MC) MM110->nAChR Antagonizes aMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol aMS α-Methylserotonin (this compound) HTR2 5-HT₂ Receptor aMS->HTR2 Binds to Gq Gq/11 HTR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates CellResponse Cellular Response Ca->CellResponse PKC->CellResponse

References

MT-110: A Novel Non-Muscle Myosin II Inhibitor for Methamphetamine Use Disorder

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MT-110 is a first-in-class, selective, small-molecule inhibitor of non-muscle myosin II (NMII) under development by Myosin Therapeutics for the treatment of methamphetamine use disorder (MUD).[1][2] There are currently no FDA-approved medications for MUD, representing a significant unmet medical need.[2] MT-110 targets the underlying molecular mechanisms of addiction by modulating synaptic plasticity, offering a novel therapeutic approach to reduce the motivation for stimulants and prevent relapse.[3] Preclinical studies have demonstrated promising efficacy and safety, supporting its advancement into clinical trials.[3]

Discovery and History

The journey of MT-110 began with the groundbreaking discovery by Dr. Courtney Miller's research group at Scripps Research, who identified non-muscle myosin II as a promising therapeutic target for preventing relapse in individuals with methamphetamine use disorder.[4] This innovative approach led to a grant for medications development from the NIH's Blueprint Neurotherapeutics Network, which supported the initial discovery and preclinical development of MT-110.[3][4]

Myosin Therapeutics was founded in 2020 by Dr. Courtney Miller, Dr. Pat Griffin, and Dr. Ted Kamenecka, spinning out of The Herbert Wertheim UF Scripps Institute (formerly Scripps Research, Florida).[3][4] The company secured an exclusive license for the intellectual property related to MT-110 and associated compounds from Scripps Research.[4] With the support of the NIH and private funding, Myosin Therapeutics has advanced MT-110 through IND-enabling studies and is initiating Phase 1 clinical trials.[5]

Mechanism of Action

MT-110 is a selective inhibitor of non-muscle myosin II (NMII), a molecular motor protein that plays a crucial role in regulating actin cytoskeletal dynamics.[1][2] In the context of MUD, NMII is involved in the structural plasticity of dendritic spines, which are postsynaptic structures key to the motivation for drugs.[2] Methamphetamine use leads to aberrant synaptic plasticity, reinforcing drug-seeking behavior.

By inhibiting NMII, MT-110 is thought to disrupt these pathological changes in synaptic structure, thereby reducing the motivation for methamphetamine without affecting natural rewards.[3] This targeted approach aims to address the root cause of addiction and relapse. The development of MT-110 and its analogs, such as MT-228, has focused on achieving selectivity for NMII over cardiac myosin II to improve tolerability and create a wider therapeutic window.[6][7]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which non-muscle myosin II inhibition may impact neuronal plasticity.

NMII_Signaling_Pathway cluster_upstream Upstream Regulation cluster_NMII Target cluster_downstream Downstream Effects RhoA RhoA ROCK ROCK RhoA->ROCK activates NMII NMII ROCK->NMII activates Actin_Polymerization Actin Polymerization NMII->Actin_Polymerization drives MT_110 MT-110 MT_110->NMII inhibits Dendritic_Spine_Plasticity Dendritic Spine Plasticity Actin_Polymerization->Dendritic_Spine_Plasticity regulates Synaptic_Strength Synaptic Strength Dendritic_Spine_Plasticity->Synaptic_Strength modulates Drug_Seeking_Behavior Drug-Seeking Behavior Synaptic_Strength->Drug_Seeking_Behavior influences MT110_Development_Workflow Target_Identification Target Identification (Non-Muscle Myosin II) Lead_Discovery Lead Discovery & Optimization (Blebbistatin Derivatives) Target_Identification->Lead_Discovery In_Vitro_Characterization In Vitro Characterization (Potency, Selectivity) Lead_Discovery->In_Vitro_Characterization In_Vivo_Efficacy_Models In Vivo Efficacy Models (MUD Animal Models) In_Vitro_Characterization->In_Vivo_Efficacy_Models ADMET_Profiling ADMET Profiling (Pharmacokinetics, Safety) In_Vivo_Efficacy_Models->ADMET_Profiling IND_Enabling_Studies IND-Enabling Studies (GLP Toxicology) ADMET_Profiling->IND_Enabling_Studies IND_Submission IND Submission to FDA IND_Enabling_Studies->IND_Submission Phase_1_Clinical_Trial Phase 1 Clinical Trial (Safety, Tolerability, PK) IND_Submission->Phase_1_Clinical_Trial

References

M-110 physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of NUS-110, a Metal-Organic Framework for Direct Air Capture

This technical guide provides a comprehensive overview of the physical and chemical properties of NUS-110, a promising metal-organic framework (MOF) for direct air capture of carbon dioxide. The information is intended for researchers, scientists, and drug development professionals interested in the material's characteristics and potential applications.

Introduction to NUS-110

NUS-110 is a zirconium-based metal-organic framework that is isostructural to the well-known UiO-66. It is synthesized using a mechanochemical approach with the organic linker 2,5-diaminobicyclo[2.2.2]octane-1,4-dicarboxylic acid (dabodc).[1] This method is noted for preserving the integrity of the amine functionalities within the linker, which are crucial for its carbon capture performance.[1] The structure of NUS-110 features a cubic Fm3̅m space group.[1]

Physical and Chemical Properties

The key physical and chemical properties of NUS-110 are summarized in the tables below.

Structural and Chemical Properties
PropertyValue
Chemical Formula Zr₆O₄(OH)₄[(C₈H₁₀(NH₂)₂(COO)₂]₆
Crystal Structure Cubic, Fm3̅m space group
Isostructural To UiO-66
BET Surface Area 584 m²/g
Thermal Stability Stable up to 340 °C in a nitrogen atmosphere
Chemical Stability Stable in aqueous solutions at pH 3 and pH 11
Basicity (pKa) 9.85
Carbon Dioxide Adsorption Properties
ConditionCO₂ Adsorption Capacity
Dry (400 ppm CO₂)0.89 mmol/g
Humid (30% RH, 400 ppm CO₂)1.35 mmol/g
298 K, 1 bar2.7 mmol/g
Gas Selectivity High for CO₂ over N₂, O₂, and Ar
Oxidative Stability Retains 98% of its adsorption performance over 20 cycles under oxidative conditions.[1]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of NUS-110.

Synthesis of NUS-110 (Mechanochemical Method)

NUS-110 is synthesized via a liquid-assisted grinding (LAG) mechanochemical method.[1]

  • Reactants : The organic linker 2,5-diaminobicyclo[2.2.2]octane-1,4-dicarboxylic acid (dabodc) and a pre-assembled zirconium cluster, such as Zr₁₂OAc, are used.[1]

  • Procedure :

    • The solid reactants are placed in a milling vessel.

    • A small amount of a liquid grinding assistant (e.g., water) is added.

    • The mixture is milled for a specified time until the crystalline NUS-110 product is formed.

  • Activation : The as-synthesized material is activated to remove any unreacted starting materials and solvent molecules from the pores. The specific activation procedure is detailed in the supporting information of the source literature.[2]

G cluster_synthesis NUS-110 Synthesis Workflow reactants Reactants: dabodc linker Zr₁₂OAc cluster lag Liquid-Assisted Grinding (Mechanochemical Synthesis) reactants->lag as_synthesized As-Synthesized NUS-110 lag->as_synthesized activation Activation as_synthesized->activation activated_nus110 Activated NUS-110 activation->activated_nus110

NUS-110 Synthesis Workflow

Structural and Physical Characterization
  • Powder X-ray Diffraction (PXRD) : PXRD is used to confirm the crystallinity and phase purity of the synthesized NUS-110. The resulting diffraction pattern is compared with simulated patterns to verify the crystal structure.[1]

  • Nitrogen Sorption Analysis : Nitrogen adsorption-desorption isotherms are measured at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area and analyze the pore size distribution of the activated material.[2]

  • Thermogravimetric Analysis (TGA) : TGA is performed by heating the sample under a controlled atmosphere (e.g., nitrogen) to evaluate its thermal stability. The temperature at which significant weight loss occurs indicates the decomposition temperature.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in the NUS-110 structure and to confirm the successful incorporation of the organic linker.[2]

G cluster_characterization NUS-110 Characterization Workflow nus110_sample NUS-110 Sample pxrd Powder X-ray Diffraction (PXRD) nus110_sample->pxrd n2_sorption Nitrogen Sorption (77 K) nus110_sample->n2_sorption tga Thermogravimetric Analysis (TGA) nus110_sample->tga ftir FTIR Spectroscopy nus110_sample->ftir structure Crystalline Structure Phase Purity pxrd->structure surface_area BET Surface Area Pore Size Distribution n2_sorption->surface_area thermal_stability Thermal Stability tga->thermal_stability functional_groups Functional Groups ftir->functional_groups

NUS-110 Characterization Workflow

Chemical Property and Performance Evaluation
  • Potentiometric Acid-Base Titration : This technique is used to determine the pKa of the amine groups in NUS-110 and to quantify the number of accessible basic sites.[2]

    • A powdered sample of NUS-110 is dispersed in a 0.1 M NaNO₃ aqueous solution via sonication.[2]

    • The pH of the suspension is adjusted to 10.5 with 0.1 M NaOH and allowed to equilibrate for 12 hours.[2]

    • The suspension is then titrated with incremental additions of 0.1 M HCl, and the pH is recorded after each addition to generate a titration curve.[2]

  • Single-Component Gas Sorption Measurements : The CO₂ adsorption capacity and selectivity are determined by measuring the uptake of CO₂, N₂, O₂, and Ar at 298 K and 1 bar.[1]

  • Dynamic Breakthrough Experiments : To assess the performance of NUS-110 under simulated flue gas conditions, breakthrough tests are conducted.[1]

    • A packed bed of NUS-110 is prepared in a stainless-steel column.[1]

    • A gas mixture with a specific CO₂ concentration (e.g., 400 ppm in N₂) is passed through the column at a constant flow rate.[1]

    • The composition of the effluent gas is continuously monitored using a mass spectrometer to determine the time at which CO₂ "breaks through" the column, which is used to calculate the dynamic CO₂ capture capacity.[1]

G cluster_performance CO₂ Capture Performance Evaluation nus110_sample NUS-110 Sample static_sorption Static Gas Sorption (CO₂, N₂, O₂, Ar at 298 K, 1 bar) nus110_sample->static_sorption dynamic_breakthrough Dynamic Breakthrough (400 ppm CO₂ in N₂) nus110_sample->dynamic_breakthrough capacity_selectivity Adsorption Capacity & Selectivity static_sorption->capacity_selectivity dynamic_capacity Dynamic CO₂ Capacity dynamic_breakthrough->dynamic_capacity

CO₂ Capture Performance Evaluation

References

An In-depth Technical Guide to the Biological Targets of M-110 Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The designation "M-110" is associated with at least three distinct therapeutic compounds, each with a unique biological target and mechanism of action. This guide provides a comprehensive technical overview of each of these molecules to facilitate research and development efforts. The compounds covered are:

  • This compound: A selective PIM-3 Kinase Inhibitor

  • MT-110: A non-muscle Myosin II (NMII) Inhibitor

  • MT110 (Solitomab): An EpCAM/CD3 Bispecific Antibody

This compound: A Selective PIM-3 Kinase Inhibitor

This compound is a highly selective, ATP-competitive inhibitor of PIM kinases, showing a strong preference for PIM-3.[1][2] PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in regulating cell proliferation, survival, and oncogenic signaling pathways.[3][][5][6] Overexpression of PIM kinases is observed in various cancers, making them a promising target for cancer therapy.[3][5][6]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Assay TypeReference
PIM-347 nMKinase Assay[1]
PIM-12.5 µMKinase Assay[1]
PIM-22.5 µMKinase Assay[1]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50Exposure TimeReference
DU-145Prostate Cancer0.9 µM72 hours[1]
22Rv1Prostate Cancer0.6 - 0.8 µMNot Specified[1]
PC3Prostate Cancer0.6 - 0.8 µMNot Specified[1]
SW480Colon Cancer0.6 - 0.8 µMNot Specified[1]
Experimental Protocols

Kinase Inhibition Assay (General Protocol):

A representative protocol for determining the IC50 of this compound against PIM kinases would involve a biochemical assay measuring the phosphorylation of a substrate.

  • Reaction Setup: A reaction mixture is prepared containing the recombinant PIM kinase (PIM-1, PIM-2, or PIM-3), a suitable substrate (e.g., a peptide with a consensus phosphorylation sequence), and ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for kinase activity.

  • Termination: The reaction is stopped, typically by adding a solution that denatures the kinase (e.g., a strong acid or a high concentration of EDTA).

  • Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by separating the phosphorylated substrate from the unreacted ATP (e.g., via filtration and scintillation counting).

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay):

  • Cell Seeding: Cancer cell lines (e.g., DU-145) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (e.g., from 0.01 to 10 µM) for a specified period (e.g., 72 hours).[1]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.

Mandatory Visualization

PIM3_Signaling_Pathway cluster_upstream Upstream Signals cluster_pim3 PIM-3 Kinase cluster_downstream Downstream Effectors Growth_Factors Growth Factors PIM3 PIM-3 Growth_Factors->PIM3 Transcription Cytokines Cytokines Cytokines->PIM3 Transcription STAT3 STAT3 PIM3->STAT3 Phosphorylates M110 This compound M110->PIM3 Inhibits pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Cell_Proliferation Cell Proliferation pSTAT3->Cell_Proliferation Cell_Survival Cell Survival pSTAT3->Cell_Survival

Caption: PIM-3 signaling pathway and the inhibitory action of this compound.

MT-110: A Non-Muscle Myosin II (NMII) Inhibitor

MT-110 is a selective, blood-brain barrier permeable inhibitor of non-muscle myosin II (NMII).[7] It shows improved tolerability by selectively targeting NMII over cardiac muscle myosin II (CMII).[7] NMII is a motor protein that plays a crucial role in various cellular processes, including cell division, migration, and neuronal plasticity.[8][9] Its involvement in diseases like cancer and neurological disorders makes it an attractive therapeutic target.[8]

Data Presentation

Table 3: In Vitro Inhibitory Activity of MT-125 (a closely related compound to MT-110)

TargetKi / EC50Assay TypeReference
NMIIAKi = 2.7 ± 0.2 µMATPase Assay[10]
NMIIBEC50 = 1.7 ± 0.1 μMCytokinesis Assay[10]
Cardiac Myosin IIKi = 50 ± 10 µMATPase Assay[10]
Experimental Protocols

ATPase Activity Assay:

  • Protein Purification: Recombinant myosin motor domains (NMIIA, NMIIB, CMII) are purified.

  • Reaction Mixture: The myosin is mixed with F-actin in a buffer containing ATP.

  • Inhibitor Addition: MT-110 is added at various concentrations.

  • ATP Hydrolysis Measurement: The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi) over time, often using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: The ATPase activity is plotted against the inhibitor concentration to determine the Ki value.

Cell-Based Cytokinesis Inhibition Assay:

  • Cell Culture: A suitable cell line (e.g., COS7) is cultured.

  • Compound Treatment: The cells are treated with different concentrations of MT-110.

  • Microscopy: Live-cell imaging or fixed-cell microscopy is used to observe the process of cytokinesis.

  • Quantification: The percentage of cells that fail to complete cytokinesis (e.g., become multinucleated) is quantified.

  • Data Analysis: The EC50 for cytokinesis inhibition is calculated from the dose-response curve.

Mandatory Visualization

NMII_Signaling_Pathway cluster_upstream Upstream Regulation cluster_nm2 Non-Muscle Myosin II cluster_downstream Cellular Processes RhoA RhoA ROCK ROCK RhoA->ROCK NMII NMII ROCK->NMII Phosphorylates RLC Actin_Cytoskeleton Actin Cytoskeleton NMII->Actin_Cytoskeleton Interacts with MT110 MT-110 MT110->NMII Inhibits ATPase Cell_Contraction Cell Contraction Actin_Cytoskeleton->Cell_Contraction Cell_Migration Cell Migration Actin_Cytoskeleton->Cell_Migration Cytokinesis Cytokinesis Actin_Cytoskeleton->Cytokinesis

Caption: Regulation of Non-Muscle Myosin II and its inhibition by MT-110.

MT110 (Solitomab): An EpCAM/CD3 Bispecific Antibody

MT110, also known as Solitomab, is a bispecific T-cell engager (BiTE®) antibody construct.[11][12][13] It is designed to simultaneously bind to the CD3 receptor on T-cells and the Epithelial Cell Adhesion Molecule (EpCAM) on tumor cells.[13][14] This dual binding brings T-cells into close proximity with cancer cells, leading to T-cell activation and subsequent lysis of the tumor cells.[13]

Data Presentation

Table 4: Clinical Trial Data for MT110 (Solitomab)

ParameterValueClinical Trial PhaseReference
Maximum Tolerated Dose (MTD)24 µ g/day Phase 1[11][12]
Half-life4.5 hoursPhase 1[11][12]
Common Dose-Limiting ToxicitiesDiarrhea, elevated liver enzymesPhase 1[11][12]
Experimental Protocols

T-Cell Mediated Cytotoxicity Assay:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors as a source of T-cells (effector cells). Culture an EpCAM-positive cancer cell line (target cells).

  • Co-culture: Co-culture the effector and target cells at a specific ratio (e.g., 10:1) in the presence of varying concentrations of MT110.

  • Incubation: Incubate the co-culture for a set period (e.g., 24-48 hours).

  • Cytotoxicity Measurement: Assess target cell lysis using a method such as:

    • LDH Release Assay: Measure the release of lactate dehydrogenase from damaged cells.

    • Chromium-51 Release Assay: Pre-label target cells with ⁵¹Cr and measure its release upon lysis.

    • Flow Cytometry-based Assay: Use viability dyes to distinguish live and dead target cells.

  • Data Analysis: Calculate the percentage of specific lysis at each antibody concentration and determine the EC50 value.

Phase 1 Clinical Trial Protocol (Simplified Overview):

  • Patient Population: Patients with refractory solid tumors expressing EpCAM.[11]

  • Dosing: MT110 administered as a continuous intravenous infusion in a dose-escalation design.[11]

  • Primary Endpoint: Assess the safety and tolerability of MT110 and determine the maximum tolerated dose.[12]

  • Secondary Endpoints: Evaluate pharmacokinetics, pharmacodynamics, immunogenicity, and preliminary anti-tumor activity.[12]

  • Monitoring: Closely monitor patients for adverse events, particularly dose-limiting toxicities.

Mandatory Visualization

MT110_Mechanism_of_Action cluster_cells Cellular Interaction cluster_receptors Molecular Targets cluster_outcome Therapeutic Outcome T_Cell T-Cell CD3 CD3 T_Cell->CD3 Tumor_Cell EpCAM+ Tumor Cell EpCAM EpCAM Tumor_Cell->EpCAM MT110 MT110 (Solitomab) T_Cell_Activation T-Cell Activation MT110->T_Cell_Activation Bridges Cells to Cause CD3->MT110 Binds EpCAM->MT110 Binds Cytotoxic_Granules Release of Perforin & Granzymes T_Cell_Activation->Cytotoxic_Granules Tumor_Cell_Lysis Tumor Cell Lysis Cytotoxic_Granules->Tumor_Cell_Lysis

Caption: Mechanism of action of MT110 (Solitomab).

References

In-Depth Technical Guide on the PIM Kinase Inhibitor M-110

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and relevant biological information for the PIM kinase inhibitor M-110. The information is compiled for an audience of researchers, scientists, and professionals involved in drug development and discovery.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of the PIM kinase family, with a preference for PIM-3.[1] PIM kinases are a family of serine/threonine kinases that are implicated in the regulation of cell proliferation and survival, making them attractive targets for cancer therapy. This compound was identified through a cell-based high-throughput screen and subsequent structural modifications. It has been shown to inhibit the proliferation of various cancer cell lines, including prostate and pancreatic cancer.[2][3][4]

Chemical Identity:

IUPAC Name N'-[(1E)-1-(4-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)propyl]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carbohydrazide
Molecular Formula C22H28ClN5O3
Molecular Weight 445.94 g/mol
CAS Number 1395048-49-3

Spectroscopic Data

For researchers requiring this data for synthesis verification or further analytical studies, it is recommended to consult the original research team at the Shanghai Institute of Organic Chemistry, who were involved in the chemical synthesis aspect of the study, or to perform an independent full characterization of a synthesized or purchased sample.

Experimental Protocols

As the specific spectroscopic data is not available, the detailed experimental protocols for obtaining the NMR and mass spectra of this compound are also not published. However, this section outlines the general methodologies that would be employed for the characterization of a small molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and connectivity of atoms in the this compound molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

  • Sample Preparation: A few milligrams of purified this compound would be dissolved in a deuterated solvent such as Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl3). The choice of solvent depends on the solubility of the compound.

  • Experiments:

    • ¹H NMR (Proton NMR): To identify the number and types of hydrogen atoms. Chemical shifts (δ) would be reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS). Integration of the signals would provide the relative number of protons, and coupling constants (J) in Hertz (Hz) would reveal information about adjacent protons.

    • ¹³C NMR (Carbon NMR): To identify the number and types of carbon atoms. This is often run as a proton-decoupled experiment to simplify the spectrum.

    • 2D NMR (COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC), which is crucial for assigning the complex structure of this compound.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of this compound and to obtain information about its fragmentation pattern, which can further confirm the structure.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ionization source like Electrospray Ionization (ESI) would be suitable.

  • Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) would be prepared and infused into the mass spectrometer.

  • Analysis:

    • Full Scan MS: To determine the accurate mass of the molecular ion ([M+H]⁺). This allows for the confirmation of the molecular formula.

    • Tandem MS (MS/MS): The molecular ion would be isolated and fragmented to generate a characteristic fragmentation pattern. This pattern provides structural information that can be used to confirm the identity of the compound.

Biological Activity and Signaling Pathway

This compound is a selective inhibitor of the PIM kinase family, with IC50 values of 2.5 µM for PIM-1, 2.5 µM for PIM-2, and 0.047 µM for PIM-3.[1] Its primary mechanism of action involves the downregulation of STAT3 phosphorylation at the Tyr705 position.[2][3] This leads to the inhibition of the STAT3 signaling pathway, which is a key pathway in promoting cancer cell proliferation and survival.

Furthermore, this compound has been shown to affect the expression of the MIG6 gene, a negative regulator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6] By upregulating MIG6, this compound can indirectly inhibit EGFR activation and the downstream ERK MAP kinase pathway.[5][6]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by this compound.

M110_Signaling_Pathway M110 This compound PIM1 PIM-1 M110->PIM1 Inhibits PIM3 PIM-3 M110->PIM3 Inhibits MIG6 MIG6 Gene Expression PIM1->MIG6 Suppresses pSTAT3 pSTAT3 (Tyr705) PIM3->pSTAT3 Promotes STAT3 STAT3 Proliferation Cell Proliferation & Survival pSTAT3->Proliferation Promotes EGFR_signaling EGFR Signaling (ERK Pathway) MIG6->EGFR_signaling Inhibits EGFR_signaling->Proliferation Promotes

Caption: Proposed signaling pathway of this compound action.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound on PIM kinases.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant PIM Kinase - Kinase Buffer - ATP - Substrate Peptide Incubation Incubate Kinase, this compound, and Substrate Reagents->Incubation M110_prep Prepare this compound Serial Dilutions M110_prep->Incubation Add_ATP Initiate Reaction with ATP Incubation->Add_ATP Reaction Kinase Reaction (Phosphorylation) Add_ATP->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Detection Detect Phosphorylation (e.g., Luminescence, Fluorescence) Stop_Reaction->Detection Data_Analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 Detection->Data_Analysis

Caption: Workflow for PIM kinase inhibition assay.

References

Unraveling the Multifaceted Identity of M-110: A Comprehensive Biological and Chemical Overview

Author: BenchChem Technical Support Team. Date: November 2025

The designation "M-110" represents not a single entity, but a collection of distinct and unrelated scientific compounds, each with its own specific biological activities and applications. This guide provides an in-depth technical overview of the known biological activities associated with three prominent molecules referred to as this compound: the M4 muscarinic acetylcholine receptor agonist Compound-110 , the anti-addictive ibogaine derivative Mthis compound , and the RNA-editing therapeutic KRRO-110 . This report is intended for researchers, scientists, and drug development professionals, offering a structured summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Compound-110: A Novel Allosteric Agonist of the M4 Muscarinic Receptor

Compound-110 has emerged as a promising allosteric agonist for the M4 muscarinic acetylcholine receptor (M4R), a key target in the treatment of neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1] Its unconventional activation mechanism offers new avenues for developing therapies with improved side-effect profiles.

Quantitative Data
ParameterValueTargetAssaySource
BindingAllosteric AgonistM4 Muscarinic ReceptorRadioligand binding assays, Functional assays[1]
In vivo efficacyReversal of MK-801-induced hyperlocomotionSchizophrenia mouse modelBehavioral studies[1]
Side Effect ProfileDoes not induce catalepsy in mice-Behavioral observation[1]
Experimental Protocols

Radioligand Binding Assays (Illustrative Protocol):

  • Membrane Preparation: Membranes from cells stably expressing the human M4 muscarinic receptor are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing MgCl2 is used.

  • Incubation: Membranes are incubated with a radiolabeled antagonist (e.g., [3H]NMS) and varying concentrations of Compound-110.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Data are analyzed using non-linear regression to determine the binding affinity and allosteric parameters.

Functional Assays (e.g., G-protein Activation):

  • Cell Culture: Cells expressing the M4 receptor and a G-protein-coupled inwardly-rectifying potassium (GIRK) channel are used.

  • Measurement: Changes in membrane potential or ion flux are measured using techniques such as fluorescence imaging with voltage-sensitive dyes or patch-clamp electrophysiology.

  • Stimulation: Cells are stimulated with varying concentrations of Compound-110.

  • Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy of Compound-110 in activating the M4 receptor.

Signaling Pathway

M4R_Signaling Compound-110 Compound-110 M4R M4 Muscarinic Receptor Compound-110->M4R Allosteric Activation Gi Gi Protein M4R->Gi AC Adenylyl Cyclase Gi->AC Inhibition Cellular_Response Cellular Response (e.g., Neuronal Inhibition) Gi->Cellular_Response cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->Cellular_Response

M4R Signaling Pathway Activation by Compound-110.

Mthis compound (18-Methoxycoronaridine): A Potential Anti-Addictive Agent

Mthis compound , also known as 18-methoxycoronardine (18-MC) and zolunicant, is a synthetic derivative of the naturally occurring psychoactive compound ibogaine.[2] It has been investigated for its potential to treat various substance use disorders by reducing drug self-administration and withdrawal symptoms. A phase 2a clinical trial for Mthis compound in patients experiencing opioid withdrawal was conducted in 2022.[2]

Quantitative Data
ParameterTargetActionSource
Receptor Bindingα3β4 nicotinic acetylcholine receptorAntagonist[2]
Receptor Bindingµ-opioid receptorsAgonist (modest affinity)[2]
Receptor Bindingκ-opioid receptors-[2]
In vivo efficacyReduced self-administration of morphine, cocaine, methamphetamine, nicotine, and sucroseAnimal models[2]
Anorectic effectsReduced food intakeObese rats[2]
Experimental Protocols

Drug Self-Administration Studies in Rodents (Illustrative Protocol):

  • Animal Model: Rats or mice are surgically implanted with intravenous catheters.

  • Operant Conditioning: Animals are trained to press a lever to receive an infusion of an addictive substance (e.g., morphine, cocaine).

  • Treatment: Animals are pre-treated with Mthis compound or a vehicle control.

  • Data Collection: The number of lever presses and drug infusions are recorded to assess the effect of Mthis compound on drug-seeking behavior.

  • Data Analysis: Statistical analysis is performed to compare the drug self-administration rates between the Mthis compound and control groups.

Experimental Workflow

Drug_Self_Administration_Workflow cluster_preparation Preparation cluster_training Training cluster_testing Testing cluster_analysis Analysis Animal_Model Rodent Model (Rat/Mouse) Surgery Catheter Implantation Animal_Model->Surgery Operant_Chamber Operant Conditioning Chamber Surgery->Operant_Chamber Lever_Press Lever Press for Drug Infusion Operant_Chamber->Lever_Press Treatment Administer Mthis compound or Vehicle Lever_Press->Treatment Data_Collection Record Lever Presses and Infusions Treatment->Data_Collection Statistical_Analysis Compare Treatment and Control Groups Data_Collection->Statistical_Analysis Conclusion Determine Effect on Drug-Seeking Behavior Statistical_Analysis->Conclusion

Workflow for a Drug Self-Administration Study.

KRRO-110: An RNA-Editing Therapeutic for Alpha-1 Antitrypsin Deficiency

KRRO-110 is a clinical-stage RNA editing oligonucleotide developed by Korro Bio, Inc. for the treatment of Alpha-1 Antitrypsin Deficiency (AATD).[3] AATD is a genetic disorder caused by a mutation in the SERPINA1 gene, leading to a deficiency of the alpha-1 antitrypsin (AAT) protein.[3] KRRO-110 is designed to correct the genetic mutation at the RNA level, enabling the production of functional AAT protein.[3]

Quantitative Data
ParameterValuePopulationStudySource
Functional M-AAT protein increase from baseline (greatest observed)~2 µMAATD patients (n=3)Phase 1/2a REWRITE clinical trial[3]
Duration of functional M-AAT protein productionUp to four weeksAATD patient (first evaluable)Phase 1/2a REWRITE clinical trial[3]
Total AAT protein levels (single-dose)Did not reach protective threshold of 11 µMAATD patientsPhase 1/2a REWRITE clinical trial[3]
Experimental Protocols

Phase 1/2a Clinical Trial (REWRITE) Protocol Outline:

  • Patient Population: Individuals diagnosed with Alpha-1 Antitrypsin Deficiency.

  • Drug Administration: Single administration of KRRO-110.

  • Dosage: Doses up to 1.2 mg/kg were administered.[3]

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Biomarker Analysis: Liquid chromatography-mass spectrometry (LC/MS) is used to measure the levels of functional M-AAT protein.

  • Safety Monitoring: Patients are monitored for adverse events, including infusion-related reactions.

Logical Relationship of KRRO-110 Mechanism

KRRO110_Mechanism SERPINA1_Gene Mutated SERPINA1 Gene (G-to-A missense mutation) Transcription Transcription SERPINA1_Gene->Transcription Mutated_mRNA Mutated pre-mRNA Transcription->Mutated_mRNA RNA_Editing RNA Editing (OPERA® platform) Mutated_mRNA->RNA_Editing Translation Translation Mutated_mRNA->Translation Leads to KRRO_110 KRRO-110 (RNA Editing Oligonucleotide) KRRO_110->RNA_Editing Corrected_mRNA Corrected mRNA RNA_Editing->Corrected_mRNA Corrected_mRNA->Translation Enables Functional_Protein Functional M-AAT Protein Translation->Functional_Protein NonFunctional_Protein Non-functional Z-AAT Protein Translation->NonFunctional_Protein

Mechanism of Action for KRRO-110 in AATD.

References

Methodological & Application

Application Notes and Protocols for the Preparation of M-110 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The designation "M-110" can refer to several distinct reagents and compounds utilized in cell culture for drug development and life science research. This document provides detailed application notes and protocols for the preparation and use of the most common "this compound" entities to ensure accurate and reproducible experimental outcomes.

Section 1: this compound, the PIM Kinase Inhibitor

This compound is a potent and selective, ATP-competitive inhibitor of PIM kinases, with a notable preference for PIM-3. It is a valuable tool for studying the role of PIM kinases in cancer cell proliferation and signaling pathways.

Quantitative Data Summary
ParameterValueCell Line/Assay Conditions
IC50 (PIM-3) 47 nMKinase assay
IC50 (PIM-1) 2.5 µMKinase assay
IC50 (PIM-2) 2.5 µMKinase assay
IC50 (Cell Growth) 0.9 µMDU-145 (prostate cancer)
0.6 µM22Rv1 (prostate cancer)
0.8 µMPC3 (prostate cancer)
0.8 µMSW480 (colon cancer)
3.9 µMMIA PaCa-2 (pancreatic cancer)
Solubility 33.33 mg/mL (74.74 mM)DMSO (with ultrasonic)
50 mg/mLDMSO
Experimental Protocols

1. Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials:

    • This compound powder (MW: 445.94 g/mol )

    • Anhydrous, sterile dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortexer

    • Ultrasonic bath (optional, but recommended)

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mg of this compound, you will need 224.25 µL of DMSO to make a 10 mM stock solution.

    • Add the calculated volume of DMSO to the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes.[1]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to 6 months.

2. Preparation of Working Solutions for Cell Culture

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Complete cell culture medium appropriate for your cell line

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1, 1, 10 µM).

    • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

3. Cell Proliferation Assay (Example using DU-145 cells)

  • Materials:

    • DU-145 prostate cancer cells

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well cell culture plates

    • This compound working solutions

    • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Procedure:

    • Seed DU-145 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control (DMSO).

    • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.[1]

    • After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Signaling Pathway and Workflow Diagrams

PIM_STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Tyr705) STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization PIM3 PIM-3 PIM3->STAT3 Phosphorylation (Tyr705) M110 This compound M110->PIM3 Inhibition GeneExpression Gene Expression (Proliferation, Survival) STAT3_dimer->GeneExpression Transcription Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM this compound Stock in DMSO Working Prepare Working Solutions in Cell Culture Medium Stock->Working Treat Treat Cells with this compound and Vehicle Control Working->Treat Seed Seed Cells in Multi-well Plate Seed->Treat Incubate Incubate for Desired Time Period Treat->Incubate Assay Perform Cell-Based Assay (e.g., Viability, Western Blot) Incubate->Assay Data Analyze Data and Determine IC50 Assay->Data MT110_Mechanism_of_Action cluster_synapse Cytotoxic Synapse T_Cell T-Cell CD3 CD3 Perforin_Granzyme Perforin & Granzymes T_Cell->Perforin_Granzyme Releases Tumor_Cell Tumor Cell EpCAM EpCAM Apoptosis Apoptosis Tumor_Cell->Apoptosis MT110 MT110 (BiTE®) MT110->CD3 Binds MT110->EpCAM Binds Perforin_Granzyme->Tumor_Cell Induces a3b4_nAChR_Signaling cluster_membrane Cell Membrane cluster_outside Extracellular cluster_inside Intracellular nAChR α3β4 Nicotinic Acetylcholine Receptor Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx ACh Acetylcholine (Agonist) ACh->nAChR Binds & Activates MM110 Mthis compound (Antagonist) MM110->nAChR Binds & Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response MCSF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCSF M-CSF CSFR CSF-1R MCSF->CSFR Binds MCS110 MCS110 MCS110->MCSF Neutralizes PI3K PI3K/Akt Pathway CSFR->PI3K Activates MAPK MAPK/ERK Pathway CSFR->MAPK Activates Downstream Survival, Proliferation, Differentiation PI3K->Downstream MAPK->Downstream CC110_Workflow Thaw Thaw StemSpan™ CC110 (100X Concentrate) Dilute Dilute 1:100 into StemSpan™ Basal Medium Thaw->Dilute Culture Culture CD34+ Cells in Complete Medium Dilute->Culture Incubate Incubate at 37°C, 5% CO2 (e.g., for 7 days) Culture->Incubate Harvest Harvest Expanded HSPCs for Downstream Analysis Incubate->Harvest

References

Application Notes and Protocols for M-110 (ARV-110/Bavdegalutamide) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-110, also known as ARV-110 or bavdegalutamide, is a potent and orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2] As a heterobifunctional molecule, ARV-110 recruits the E3 ubiquitin ligase cereblon to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This mechanism of action offers a promising therapeutic strategy for prostate cancer, including castration-resistant prostate cancer (CRPC), by eliminating the key driver of disease progression.[1][5] Preclinical studies in various animal models have demonstrated the efficacy of ARV-110 in degrading AR, inhibiting tumor growth, and inducing apoptosis.[5][6]

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of ARV-110 in preclinical animal models, based on published literature.

Data Presentation

Table 1: In Vivo Efficacy of ARV-110 in Mouse Xenograft Models
Animal ModelDosing RegimenVehicleKey FindingsReference
VCaP Xenograft (Intact)0.1, 0.3, 1, 3 mg/kg PO, QD50% PEG 300, 30% propylene glycol, 20% dextrose 5% solution in waterDose-dependent tumor growth inhibition (TGI) of 20%, 69%, 101%, and 109% respectively.[7][7]
VCaP Xenograft (Castrated)1, 3, 10 mg/kg PO, QD50% PEG 300, 30% propylene glycol, 20% dextrose 5% solution in waterSignificant tumor growth inhibition.[8][8]
Enzalutamide-Resistant VCaP Xenograft3, 10 mg/kg PO, QD for 28 days50% PEG 300, 30% propylene glycol, 20% dextrose 5% solution in waterTumor growth inhibition of 70% and 60% respectively.[6][4][6]
Patient-Derived Xenograft (PDX)1 mg/kg PO, QDNot Specified>90% AR degradation.[5][5]
Table 2: Pharmacokinetic Parameters of ARV-110 in Rodents
SpeciesAdministration RouteDoseOral Bioavailability (%)Key FindingsReference
RatIV2 mg/kg-Low clearance.[9]
RatPO5 mg/kg23.83Moderate bioavailability.[9]
MouseIV2 mg/kg-Low clearance, large volume of distribution.[9]
MousePO5 mg/kg37.89Moderate bioavailability.[9]
Table 3: Toxicology Profile of ARV-110 in Animal Models
SpeciesDosing RegimenKey FindingsNOAELReference
Rat (Male)20, 60, 120 mg/kg/day PO for 28 daysWell-tolerated. Reversible liver hypertrophy and femur physis thickening at high dose.120 mg/kg[8]
Rat (Female)20, 40, 80 mg/kg/day PO for 28 daysDecreased body weight and food consumption at 80 mg/kg.40 mg/kg[8]
Dog3, 10, 30 mg/kg/day POGI alterations at all doses. 30 mg/kg exceeded MTD.10 mg/kg[8]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a VCaP Xenograft Mouse Model

Objective: To evaluate the anti-tumor activity of ARV-110 in a prostate cancer xenograft model.

Materials:

  • ARV-110 (Bavdegalutamide)

  • Vehicle solution: 50% polyethylene glycol (PEG) 300, 30% propylene glycol, 20% dextrose 5% solution in water.[10]

  • Male CB17/SCID mice.[4]

  • VCaP prostate cancer cells.[4]

  • Matrigel.[4]

  • Surgical castration instruments (for castrated models).

Procedure:

  • Cell Preparation and Implantation:

    • Culture VCaP cells under standard conditions.

    • Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 5 x 10^6 VCaP cells into the flank of each mouse.[4]

  • Tumor Growth and Animal Grouping:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare ARV-110 dosing solutions fresh daily in the specified vehicle.

    • Administer ARV-110 or vehicle control orally (PO) via gavage once daily (QD) at the desired dose (e.g., 1, 3, 10 mg/kg).[6]

  • Monitoring and Endpoints:

    • Measure tumor volume twice weekly.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for AR levels).

Protocol 2: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of ARV-110 following oral and intravenous administration.

Materials:

  • ARV-110

  • Male Sprague-Dawley rats.[10]

  • Vehicle for oral and intravenous administration.

  • Blood collection supplies (e.g., tubes with anticoagulant).

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Animal Acclimation and Catheterization:

    • Acclimate rats to the facility for at least one week.

    • For intravenous administration and serial blood sampling, catheterize the jugular vein.

  • Drug Administration:

    • Oral (PO): Administer a single dose of ARV-110 (e.g., 5 mg/kg) by oral gavage.[9]

    • Intravenous (IV): Administer a single bolus dose of ARV-110 (e.g., 2 mg/kg) via the jugular vein catheter.[9]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of ARV-110 in plasma.[9]

    • Analyze plasma samples to determine the concentration of ARV-110 at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, clearance, and oral bioavailability.[9]

Mandatory Visualization

ARV110_Mechanism_of_Action Mechanism of Action of ARV-110 (Bavdegalutamide) ARV110 ARV-110 Ternary_Complex Ternary Complex (AR-ARV110-CRBN) ARV110->Ternary_Complex Binds to AR AR Androgen Receptor (AR) AR->Ternary_Complex CRBN Cereblon (CRBN) E3 Ubiquitin Ligase CRBN->Ternary_Complex Recruited by ARV-110 Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ub_AR Ubiquitinated AR Ubiquitination->Ub_AR Poly-ubiquitin chain attachment Proteasome Proteasome Ub_AR->Proteasome Targeted for degradation Degradation Degradation Proteasome->Degradation Inhibition Inhibition of AR Signaling Degradation->Inhibition

Caption: Mechanism of action of ARV-110 leading to AR degradation.

Experimental_Workflow_Xenograft Experimental Workflow for In Vivo Efficacy Study Start Start: VCaP Cell Culture Implantation Subcutaneous Implantation in SCID Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Vehicle Vehicle Control (PO, QD) Randomization->Treatment_Vehicle Treatment_ARV110 ARV-110 (PO, QD) Randomization->Treatment_ARV110 Monitoring Tumor Volume & Body Weight Measurement (2x/week) Treatment_Vehicle->Monitoring Treatment_ARV110->Monitoring Endpoint Endpoint: Euthanasia & Tumor Collection Monitoring->Endpoint Analysis Pharmacodynamic Analysis (e.g., Western Blot for AR) Endpoint->Analysis

Caption: Workflow for a typical xenograft efficacy study.

References

Application Notes and Protocols for M-110 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The designation "M-110" in cancer research is associated with at least two distinct investigational therapies: MT-110 (also known as Solitomab or AMG 110) , a bispecific T-cell engager (BiTE®) antibody, and MTX110 , a soluble formulation of the histone deacetylase (HDAC) inhibitor panobinostat. These compounds have different mechanisms of action and are being investigated in different cancer types. This document provides detailed application notes and protocols for both MT-110 and MTX110.

Part 1: MT-110 (Solitomab) - A Bispecific T-Cell Engager for Solid Tumors

Application Note

Mechanism of Action: MT-110, also known as Solitomab, is a bispecific T-cell engager (BiTE®) antibody construct.[1] It is a single-chain protein with two different binding sites: one for the CD3 receptor on T-cells and another for the Epithelial Cell Adhesion Molecule (EpCAM) present on the surface of many solid tumor cells.[1][2] EpCAM is frequently overexpressed in various carcinomas, including gastrointestinal, lung, and ovarian cancers, and its expression is often associated with a poor prognosis.[2][3][4] By simultaneously binding to a T-cell and a tumor cell, MT-110 creates a synapse that leads to T-cell activation.[5] The activated T-cell then releases cytotoxic granules containing perforin and granzymes, which induce apoptosis in the cancer cell.[5] This process of redirected lysis is independent of major histocompatibility complex (MHC) class I presentation on the tumor cell.[1]

Applications in Cancer Research: MT-110 has been investigated for its potential to treat various EpCAM-positive solid tumors.[3] Preclinical studies have demonstrated its efficacy in eliminating primary human pancreatic, ovarian, and uterine serous papillary carcinoma cells, including cancer stem cells.[3][6][7][8] A phase 1 clinical trial has evaluated the safety and tolerability of solitomab in patients with refractory solid tumors.[4]

Signaling Pathway

MT110_Signaling_Pathway cluster_0 Tumor Cell cluster_1 T-Cell Tumor_Cell EpCAM-Positive Tumor Cell Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis EpCAM EpCAM T_Cell Cytotoxic T-Cell Activation T-Cell Activation T_Cell->Activation CD3 CD3 Receptor MT110 MT-110 (Solitomab) BiTE® Antibody MT110->EpCAM Binds to EpCAM MT110->CD3 Binds to CD3 Granzymes Release of Perforin and Granzymes Activation->Granzymes Granzymes->Apoptosis Induces

Caption: Mechanism of action of MT-110 (Solitomab).

Data Presentation

Table 1: Preclinical Efficacy of MT-110 (Solitomab) in Ovarian Cancer Models

Cell Line Type Treatment Mean Killing (%) ± SEM P-value
EpCAM+ Chemo-resistant Control BiTE® 3.6 ± 0.7 < 0.0001
EpCAM+ Chemo-resistant Solitomab 28.2 ± 2.05 < 0.0001

Data from a 4-hour chromium-release assay with peripheral blood lymphocytes (PBL) as effector cells.[6]

Table 2: Grade ≥3 Treatment-Related Adverse Events in Phase 1 Study of Solitomab

Adverse Event Number of Patients (N=65) Percentage (%)
Diarrhea 6 9.2
Elevated Liver Parameters 8 12.3
Elevated Lipase - -
Supraventricular Tachycardia 1 1.5

Data from a phase 1 dose-escalation study in patients with refractory solid tumors.[4]

Experimental Protocols

1. In Vitro Cytotoxicity Assay (Chromium-51 Release Assay)

  • Objective: To assess the ability of MT-110 to induce T-cell mediated lysis of EpCAM-positive tumor cells.

  • Materials:

    • EpCAM-positive target tumor cells

    • Peripheral blood mononuclear cells (PBMCs) as effector cells

    • MT-110 (Solitomab)

    • Control BiTE® antibody

    • Chromium-51 (⁵¹Cr)

    • Culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well U-bottom plates

    • Gamma counter

  • Methodology:

    • Label target tumor cells with ⁵¹Cr for 1 hour at 37°C.

    • Wash the labeled target cells three times with culture medium to remove unincorporated ⁵¹Cr.

    • Plate the labeled target cells in a 96-well U-bottom plate at a density of 1 x 10⁴ cells/well.

    • Add effector cells (PBMCs) at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1).

    • Add MT-110 or control BiTE® at various concentrations.

    • Incubate the plate for 4 hours at 37°C.

    • Centrifuge the plate and collect the supernatant.

    • Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

    • Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

2. T-Cell Activation Assay

  • Objective: To measure the activation of T-cells upon engagement by MT-110.

  • Materials:

    • PBMCs or isolated T-cells

    • EpCAM-positive tumor cells

    • MT-110 (Solitomab)

    • Control BiTE® antibody

    • Fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, HLA-DR) and T-cell markers (CD4, CD8)

    • Flow cytometer

  • Methodology:

    • Co-culture T-cells and EpCAM-positive tumor cells at a specific E:T ratio in the presence of MT-110 or control BiTE®.

    • Incubate for a specified period (e.g., 24-48 hours).

    • Harvest the cells and stain with fluorescently labeled antibodies for CD4, CD8, CD25, and HLA-DR.

    • Analyze the cells using a flow cytometer to determine the percentage of CD4+ and CD8+ T-cells expressing the activation markers.

    • Calculate the percentage of activated T-cells using the formula: (% Activated T-cells) = (Number of Marker-Positive T-cells / Total Number of T-cells) x 100.[3][9]

Experimental Workflow

MT110_Workflow cluster_0 Cell Preparation cluster_1 Co-culture cluster_2 Analysis Target_Cells Label Target Cells with ⁵¹Cr Plating Plate Target and Effector Cells Target_Cells->Plating Effector_Cells Isolate Effector Cells (PBMCs) Effector_Cells->Plating Treatment Add MT-110 or Control BiTE® Plating->Treatment Incubation Incubate for 4 hours at 37°C Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant Counting Measure ⁵¹Cr Release (Gamma Counter) Supernatant->Counting Calculation Calculate Specific Lysis Counting->Calculation

Caption: Workflow for an in vitro cytotoxicity assay with MT-110.

Part 2: MTX110 - A Soluble Pan-HDAC Inhibitor for Brain Tumors

Application Note

Mechanism of Action: MTX110 is a water-soluble formulation of panobinostat, a potent pan-histone deacetylase (pan-HDAC) inhibitor.[10][11] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, panobinostat causes hyperacetylation of histones, which results in a more relaxed chromatin structure and the expression of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[12][13] Panobinostat has shown preclinical efficacy against various brain tumor models, including diffuse intrinsic pontine glioma (DIPG) and glioblastoma.[14][15]

Applications in Cancer Research: A major challenge in treating brain tumors is the blood-brain barrier (BBB), which limits the penetration of many chemotherapeutic agents. MTX110 is designed for direct delivery to the tumor via convection-enhanced delivery (CED), a neurosurgical technique that uses a pressure gradient to distribute the drug throughout the tumor, bypassing the BBB.[10][16] This approach allows for higher local concentrations of the drug at the tumor site while minimizing systemic toxicity.[17] Clinical trials are investigating the safety and efficacy of MTX110 delivered by CED in patients with recurrent glioblastoma and newly diagnosed DIPG.[18][19]

Signaling Pathway

MTX110_Signaling_Pathway MTX110 MTX110 (Panobinostat) HDACs Histone Deacetylases (HDACs) MTX110->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation leads to Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Gene Expression (e.g., Tumor Suppressors) Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest Apoptosis Differentiation Gene_Expression->Cellular_Effects

Caption: Mechanism of action of MTX110 (Panobinostat).

Data Presentation

Table 3: Dose Escalation Levels in the PNOC015 Clinical Trial for DIPG

Dose Level MTX110 Concentration (µM) Total Volume (mL) Administration Schedule
1 30 3 Day 1
2 30 6 Day 1 and 2
3 30 8 Day 1 and 2
4 30 10 Day 1 and 2
5 30 12 Day 1 and 2
6 60 12 Day 1 and 2
7 90 12 Day 1 and 2

Data from the PNOC015 Phase I/II study in children with newly diagnosed DIPG.[10][20]

Table 4: Survival Outcomes in Clinical Trials of MTX110

Cancer Type Number of Patients Median Overall Survival (OS) Median Progression-Free Survival (PFS)
Diffuse Midline Glioma (DMG) 9 16.5 months 10 months
Recurrent Glioblastoma (Cohort A) 4 12-13+ months 6-12+ months

Data from phase 1 clinical trials.[17][19][21]

Experimental Protocols

1. Clinical Protocol for MTX110 Administration via Convection-Enhanced Delivery (CED)

  • Objective: To safely and effectively deliver MTX110 directly to a brain tumor. This is a summary of a clinical protocol and should not be used for patient treatment.

  • Patient Population: Patients with newly diagnosed DIPG who have completed radiation therapy or patients with recurrent glioblastoma.[18][22]

  • Procedure:

    • Catheter Placement: Stereotactically place one or more catheters into the tumor under surgical guidance.

    • Drug Formulation: Prepare MTX110 as a sterile, aqueous solution of panobinostat, often co-infused with a contrast agent like gadoteridol to monitor distribution via MRI.[10][18]

    • Infusion: Connect the catheters to an external or implantable pump programmed to deliver the drug at a slow, continuous rate.

    • Real-time Monitoring: Use intra-operative or real-time MRI to visualize the distribution of the infusate and ensure adequate tumor coverage.[18]

    • Dosing: Follow a dose-escalation protocol, starting with a low concentration and volume and gradually increasing in subsequent cycles based on patient tolerance.[10][20] Treatment cycles are typically repeated every 4-8 weeks.[22]

    • Monitoring: Closely monitor patients for adverse events, particularly neurological toxicities.[18]

Experimental Workflow

MTX110_Workflow cluster_0 Pre-Infusion cluster_1 Infusion Procedure cluster_2 Post-Infusion Patient_Selection Patient Selection and Informed Consent Surgical_Planning Surgical Planning based on MRI Patient_Selection->Surgical_Planning Catheter_Placement Stereotactic Catheter Placement Surgical_Planning->Catheter_Placement CED_Infusion Convection-Enhanced Delivery of MTX110 Catheter_Placement->CED_Infusion Real_Time_MRI Real-time MRI Monitoring of Infusate Distribution CED_Infusion->Real_Time_MRI Patient_Monitoring Monitor for Adverse Events Real_Time_MRI->Patient_Monitoring Follow_Up Follow-up MRI to Assess Tumor Response Patient_Monitoring->Follow_Up Repeat_Cycles Repeat Treatment Cycles (every 4-8 weeks) Follow_Up->Repeat_Cycles

Caption: Workflow for MTX110 administration via CED.

References

M-110 (ARV-110): Application Notes and Protocols for Targeted Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-110, also known as ARV-110 or Bavdegalutamide, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Androgen Receptor (AR).[1][2] As a heterobifunctional molecule, this compound facilitates the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5] This mechanism of action offers a promising therapeutic strategy for diseases driven by AR signaling, such as prostate cancer, by eliminating the target protein rather than merely inhibiting it.[3][6] These application notes provide a comprehensive overview of this compound's activity and detailed protocols for its use in targeted protein degradation studies.

Data Presentation

The following tables summarize the in vitro efficacy of this compound in relevant prostate cancer cell lines.

Cell LineAR StatusDC50 (nM)Dmax (%)Reference(s)
LNCaPT878A mutant~1>95%[6][7]
VCaPWild-type (amplified)~1>95%[6][7]
VCaPWild-type1.698%[8]
22Rv1AR-V7 variant--[9]

Table 1: this compound Androgen Receptor Degradation Potency. DC50 represents the half-maximal degradation concentration, and Dmax indicates the maximum percentage of protein degradation.

Cell LineIC50 (nM)Reference(s)
VCaP0.86 µM[9]
22Rv114.85 µM[9]
LNCaP--

Table 2: this compound Anti-proliferative Activity. IC50 represents the half-maximal inhibitory concentration for cell growth.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Coactivators Co-activators ARE->Coactivators Recruits Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth AR_dimer_node_cyto AR_dimer_node_cyto

Caption: Androgen Receptor signaling pathway.

This compound (ARV-110) Mechanism of Action

M110_Mechanism cluster_workflow This compound (ARV-110) Mediated AR Degradation M110 This compound (ARV-110) AR Androgen Receptor (AR) M110->AR CRBN CRBN E3 Ligase M110->CRBN Ternary_Complex Ternary Complex (AR-M110-CRBN) AR->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of AR Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation AR Degradation Proteasome->Degradation

Caption: this compound (ARV-110) mechanism of action.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_main Evaluation of this compound (ARV-110) Activity cluster_protein Protein Analysis cluster_functional Functional Analysis start Start: Treat Prostate Cancer Cells with this compound protein_analysis Protein Level Analysis start->protein_analysis functional_assays Functional Assays start->functional_assays western_blot Western Blot for AR Degradation protein_analysis->western_blot ub_assay Ubiquitination Assay protein_analysis->ub_assay viability_assay Cell Viability/ Proliferation Assay functional_assays->viability_assay gene_expression Target Gene Expression (e.g., PSA) functional_assays->gene_expression

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

Western Blot for Androgen Receptor Degradation

This protocol details the procedure to assess the degradation of the Androgen Receptor in prostate cancer cell lines following treatment with this compound.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • This compound (ARV-110)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-Androgen Receptor antibody (e.g., Cell Signaling Technology, #5153)

  • Primary antibody: Anti-GAPDH or β-actin antibody (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed prostate cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for the desired time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the percentage of AR degradation relative to the vehicle-treated control.

Ubiquitination Assay

This protocol is designed to detect the this compound-induced poly-ubiquitination of the Androgen Receptor.

Materials:

  • Prostate cancer cell lines (e.g., VCaP)

  • This compound (ARV-110)

  • Proteasome inhibitor (e.g., MG132 or Carfilzomib)

  • Cell lysis buffer (e.g., RIPA buffer with deubiquitinase inhibitors like PR-619 and 1,10-phenanthroline)

  • Anti-Androgen Receptor antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Anti-Ubiquitin antibody for western blotting

  • Other reagents for Western blotting as described above.

Procedure:

  • Cell Treatment: Treat VCaP cells with this compound (e.g., 10 nM) and a proteasome inhibitor (e.g., 2 µM carfilzomib) for a specified time (e.g., 2-4 hours) to allow for the accumulation of ubiquitinated proteins.[7]

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-AR antibody to capture the Androgen Receptor.

    • Add Protein A/G magnetic beads to pull down the antibody-AR complex.

    • Wash the beads several times to remove non-specific binding.

  • Elution: Elute the immunoprecipitated proteins from the beads.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-Ubiquitin antibody to detect poly-ubiquitinated AR. A high molecular weight smear will indicate successful ubiquitination.

    • As a control, the membrane can be stripped and re-probed with an anti-AR antibody to confirm the presence of the immunoprecipitated protein.

Cell Viability Assay

This protocol measures the effect of this compound-induced AR degradation on the viability and proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • This compound (ARV-110)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or WST-8)

  • Plate reader

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 5-7 days) to observe effects on proliferation.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the cell viability against the log of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

Conclusion

This compound (ARV-110) is a powerful research tool for studying the targeted degradation of the Androgen Receptor. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant cellular models. These studies are crucial for advancing our understanding of targeted protein degradation and its potential as a therapeutic modality.

References

Application Notes and Protocols for M-110 Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disambiguation of "M-110" in Preclinical Research

The designation "this compound" or similar alphanumeric codes can refer to several distinct therapeutic agents in development. For researchers planning xenograft studies, it is crucial to distinguish between these compounds as their mechanisms of action, and consequently their administration protocols, differ significantly. This document provides detailed protocols for two prominent preclinical cancer therapeutics often associated with this designation: MT110 (Solitomab) , a bispecific T-cell engager, and ARV-110 (Bavdegalutamide) , an androgen receptor degrader.

Part 1: MT110 (Solitomab) - EpCAM/CD3 Bispecific Antibody

MT110 (also known as Solitomab or AMG 110) is a bispecific T-cell engager (BiTE®) antibody construct that targets the Epithelial Cell Adhesion Molecule (EpCAM) on tumor cells and the CD3 receptor on T-cells.[1][2] This dual targeting facilitates the formation of a cytolytic synapse between cytotoxic T-cells and cancer cells, leading to T-cell activation and tumor cell lysis.[1][3] MT110 has shown significant antitumor activity in various preclinical xenograft models of solid tumors, including pancreatic and colorectal cancer.[4][5][6]

Signaling Pathway of MT110

The mechanism of action involves MT110 physically bridging a T-cell and an EpCAM-expressing tumor cell. This engagement activates the T-cell to release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.[1][3]

MT110_Signaling_Pathway cluster_0 T-Cell cluster_1 Tumor Cell TCell CD8+ T-Cell CD3 CD3 Receptor MT110 MT110 (BiTE®) CD3->MT110 TumorCell EpCAM+ Tumor Cell EpCAM EpCAM Antigen EpCAM->MT110 Lysis Tumor Cell Lysis (Apoptosis) MT110->Lysis Induces

MT110-mediated T-cell engagement and tumor cell lysis.
Quantitative Data Summary: MT110 in Xenograft Models

Cell LineCancer TypeAnimal ModelTreatment ProtocolTumor Growth Inhibition (TGI)Reference
Primary Pancreatic Cancer CellsPancreatic CancerNOD/SCID mice with human PBMCMT110 administrationEfficient targeting and elimination of CSCs in vivo[4][7]
Colorectal Cancer TICsColorectal CancerXenograft mouse modelMT110 treatmentComplete elimination of cancer-initiating cells[8]
Various EpCAM+ cell linesSolid TumorsXenograft modelsMT110 administrationRemarkable antitumor activity[6]
Experimental Protocol: MT110 Administration in a Pancreatic Cancer Xenograft Model

This protocol describes the evaluation of MT110 in a pancreatic cancer xenograft model using immunodeficient mice co-engrafted with human peripheral blood mononuclear cells (PBMCs).

1. Materials

  • Cell Line: EpCAM-positive human pancreatic cancer cell line (e.g., primary patient-derived cells).

  • Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice, 6-8 weeks old.

  • Human Cells: Freshly isolated human peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • MT110 (Solitomab): Lyophilized powder, to be reconstituted in sterile, pyrogen-free water.

  • Reagents: Matrigel, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS.

2. Experimental Workflow

MT110_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis A 1. Culture EpCAM+ Pancreatic Cancer Cells C 3. Prepare Cell Suspension (Tumor Cells + PBMCs in Matrigel) A->C B 2. Isolate Human PBMCs B->C D 4. Subcutaneous Implantation into NOD/SCID Mice C->D E 5. Tumor Growth Monitoring (Calipers) D->E F 6. Randomize Mice (Tumor Volume ~100-150 mm³) E->F G 7. MT110 Administration (e.g., continuous i.v. infusion) F->G H 8. Continue Monitoring (Tumor Volume, Body Weight) G->H I 9. Endpoint Analysis (Tumor Weight, IHC, Flow Cytometry) H->I

Experimental workflow for MT110 efficacy testing in a xenograft model.

3. Detailed Methodology

  • Cell Culture: Culture pancreatic cancer cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Tumor Implantation:

    • Harvest cancer cells and resuspend in PBS.

    • Mix cancer cells with human PBMCs at a desired effector-to-target (E:T) ratio (e.g., 1:1).

    • Resuspend the cell mixture in a 1:1 solution of PBS and Matrigel.

    • Subcutaneously inject 1 x 10^6 tumor cells with 1 x 10^6 PBMCs in a total volume of 100 µL into the flank of each NOD/SCID mouse.

  • Treatment:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups.

    • Reconstitute and dilute MT110 in a suitable vehicle for administration.

    • Administer MT110, for example, by continuous intravenous infusion using an osmotic pump to maintain steady-state concentrations.[6] Dosing will be determined by the specific study design but can range from 1 to 24 µ g/day .[9][10]

  • Efficacy Monitoring and Analysis:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize mice and excise tumors.

    • Weigh the tumors and process for further analysis such as immunohistochemistry (IHC) for T-cell infiltration and flow cytometry to analyze immune cell populations within the tumor.

Part 2: ARV-110 (Bavdegalutamide) - Androgen Receptor PROTAC Degrader

ARV-110 (Bavdegalutamide) is an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).[11][12] It is being developed for the treatment of prostate cancer, particularly in cases of resistance to standard anti-androgen therapies.[13][14] ARV-110 has demonstrated potent AR degradation and tumor growth inhibition in various prostate cancer xenograft models.[15][16][17]

Mechanism of Action of ARV-110

ARV-110 is a heterobifunctional molecule that binds to both the Androgen Receptor and an E3 ubiquitin ligase.[11][13] This proximity induces the ubiquitination of the AR, tagging it for degradation by the proteasome.[11] This results in the elimination of the AR protein, thereby inhibiting AR signaling.[18]

ARV110_Mechanism AR Androgen Receptor (AR) ARV110 ARV-110 (PROTAC) AR->ARV110 binds E3Ligase E3 Ubiquitin Ligase (Cereblon) E3Ligase->ARV110 binds TernaryComplex Ternary Complex (AR-ARV110-E3) Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation AR Degradation Proteasome->Degradation Mediates

ARV-110 PROTAC-mediated degradation of the Androgen Receptor.
Quantitative Data Summary: ARV-110 in Xenograft Models

Cell LineXenograft ModelTreatment Protocol (Oral Gavage)AR DegradationTumor Growth Inhibition (TGI)Reference
VCaPCastrated mice1 mg/kg, QD>90%Significant TGI[15]
LNCaPMurine xenograftDose-dependent>90% (at efficacious doses)Significant, dose-dependent TGI[19]
VCaP (Enzalutamide-resistant)Castrated mice3 mg/kg or 10 mg/kg, QD for 28 days-70% (3 mg/kg), 60% (10 mg/kg)[20][21]
Patient-Derived Xenograft (PDX)--SubstantialGreater than enzalutamide[12][13]
Experimental Protocol: ARV-110 Administration in a Prostate Cancer Xenograft Model

This protocol outlines the evaluation of orally administered ARV-110 in a castrate-resistant prostate cancer (CRPC) xenograft model.

1. Materials

  • Cell Line: Human prostate cancer cell line expressing AR (e.g., VCaP or LNCaP).

  • Animal Model: Male CB17/SCID mice or other immunodeficient strains, 6-8 weeks old.

  • ARV-110 (Bavdegalutamide): Powder form.

  • Vehicle: A suitable vehicle for oral gavage (e.g., 50% PEG 300 and 50% propylene glycol).[20]

  • Reagents: Matrigel, RPMI-1640 medium, charcoal-stripped FBS, Penicillin-Streptomycin, PBS.

2. Experimental Workflow

ARV110_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis A 1. Surgical Castration of Mice C 3. Subcutaneous Implantation (Cells in Matrigel) A->C B 2. Culture AR+ Prostate Cancer Cells B->C D 4. Tumor Growth Monitoring C->D E 5. Randomize Mice (Tumor Volume ~150-200 mm³) D->E F 6. ARV-110 Administration (Oral Gavage, QD) E->F G 7. Continue Monitoring (Tumor Volume, Body Weight) F->G H 8. Endpoint Analysis (Tumor Weight, Western Blot for AR) G->H

Experimental workflow for ARV-110 efficacy testing in a xenograft model.

3. Detailed Methodology

  • Animal Preparation: Perform surgical castration on male mice and allow for a recovery period of at least one week before tumor cell implantation. This mimics the androgen-deprived environment of CRPC.

  • Cell Culture: Culture prostate cancer cells in RPMI-1640 supplemented with 10% charcoal-stripped FBS to maintain low androgen levels.

  • Tumor Implantation:

    • Harvest VCaP cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 5-10 x 10^6 cells in a 100 µL volume into the flank of each castrated mouse.

  • Treatment:

    • Monitor tumor growth with calipers.

    • Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.

    • Prepare ARV-110 formulation in the designated vehicle.

    • Administer ARV-110 daily via oral gavage at desired doses (e.g., 1, 3, 10 mg/kg).[15][20] The control group should receive the vehicle alone.

  • Efficacy Monitoring and Analysis:

    • Measure tumor volume and body weight twice weekly.[20]

    • For pharmacodynamic studies, tumors can be harvested at specific time points after the last dose (e.g., 16 hours) to assess AR protein levels.[19]

    • At the study endpoint, excise tumors, record their weight, and snap-freeze a portion for Western blot analysis to quantify AR degradation. The remaining tissue can be fixed for IHC.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions based on their specific cell lines, animal models, and experimental goals. All animal procedures must be conducted in accordance with approved institutional guidelines for animal care and use.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of MT110 (Solitomab)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MT110, also known as Solitomab, is a bispecific T-cell engager (BiTE®) antibody construct designed for targeted cancer therapy. It functions by simultaneously binding to the EpCAM (Epithelial Cell Adhesion Molecule) antigen expressed on tumor cells and the CD3 receptor on T-cells. This dual binding effectively creates a bridge between the T-cell and the cancer cell, leading to T-cell activation and subsequent lysis of the tumor cell. These application notes provide a comprehensive overview of the in vitro cell-based assay methods used to characterize the mechanism of action and cytotoxic potential of MT110.

Mechanism of Action

MT110 redirects polyclonal CD4+ and CD8+ T-cells to lyse EpCAM-positive tumor cells. The engagement of the CD3 receptor on the T-cell by MT110, in conjunction with the binding to EpCAM on the target cancer cell, triggers a cascade of events within the T-cell, leading to its activation. Activated T-cells release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cell.[1] This process involves the formation of pores in the cancer cell membrane and the activation of the caspase cascade, ultimately resulting in programmed cell death.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of MT110-mediated cytotoxicity and a general experimental workflow for its in vitro evaluation.

MT110_Signaling_Pathway cluster_0 T-Cell cluster_1 Tumor Cell cluster_2 Cytotoxic Cascade T_Cell CD3+ T-Cell CD3 CD3 Receptor MT110 MT110 (BiTE®) CD3->MT110 binds Tumor_Cell EpCAM+ Tumor Cell EpCAM EpCAM Antigen EpCAM->MT110 binds Activation T-Cell Activation MT110->Activation cross-links & activates Granzyme Granzyme B Release Activation->Granzyme Perforin Perforin Release Activation->Perforin Caspase Caspase Activation (Caspase-3, -7) Granzyme->Caspase induces Perforin->Caspase facilitates entry Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis executes

Caption: MT110 signaling pathway leading to tumor cell apoptosis.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Co-Culture & Treatment cluster_2 In Vitro Assays Target_Cells Culture EpCAM+ Tumor Cells Co_Culture Co-culture Tumor Cells and T-Cells Target_Cells->Co_Culture Effector_Cells Isolate Human PBMCS (T-Cells) Effector_Cells->Co_Culture Treatment Add MT110 at Varying Concentrations Co_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., LDH, PI Staining) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V, Caspase) Treatment->Apoptosis T_Cell_Activation T-Cell Activation Assay (e.g., Granzyme B ELISA) Treatment->T_Cell_Activation Data_Analysis Data Analysis (IC50, etc.) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis T_Cell_Activation->Data_Analysis

Caption: General experimental workflow for in vitro evaluation of MT110.

Quantitative Data Summary

The following table summarizes expected quantitative data from in vitro assays with MT110. Values are illustrative and may vary based on cell lines and experimental conditions.

ParameterAssay TypeCell Line ExampleEffector:Target RatioIncubation TimeExpected Result (Illustrative)
IC50 Cytotoxicity (LDH release)Kato III (gastric cancer)10:148 hours10-100 pg/mL
% Lysis Cytotoxicity (Propidium Iodide)EpCAM+ Adenocarcinoma5:124 hours> 80% at saturating concentrations
Caspase-3/7 Activation Apoptosis (Fluorometric)NCI-H322 (lung cancer)10:112 hours> 5-fold increase over control
Granzyme B Release T-Cell Activation (ELISA)Co-culture supernatant10:148 hoursSignificant increase in a dose-dependent manner
DNA Fragmentation Apoptosis (TUNEL assay)SW480 (colon cancer)10:148 hours> 60% TUNEL positive cells

Experimental Protocols

Redirected T-Cell Cytotoxicity Assay

Principle: This assay measures the ability of MT110 to induce T-cell-mediated lysis of EpCAM-positive target cancer cells. Cytotoxicity can be quantified by measuring the release of lactate dehydrogenase (LDH) from damaged cells or by flow cytometry using a viability dye like Propidium Iodide (PI).

Materials:

  • EpCAM-positive target cancer cell line (e.g., Kato III)

  • Human Peripheral Blood Mononuclear Cells (PBMCs) as effector cells

  • MT110 antibody

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • LDH cytotoxicity detection kit or Propidium Iodide (PI) staining solution

  • 96-well culture plates

Protocol (LDH Release):

  • Cell Preparation:

    • Plate target cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate overnight.

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Co-culture and Treatment:

    • Remove the culture medium from the target cells.

    • Add PBMCs to the wells at the desired effector-to-target (E:T) ratio (e.g., 10:1).

    • Add serial dilutions of MT110 to the co-culture. Include appropriate controls (T-cells alone, tumor cells alone, T-cells + tumor cells without MT110).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • LDH Measurement:

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubate and measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of specific lysis using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

Apoptosis Induction Assay

Principle: This assay determines if the MT110-mediated cell death occurs via apoptosis. This can be assessed by measuring the activation of caspases (e.g., caspase-3 and -7) or by detecting the externalization of phosphatidylserine using Annexin V staining.

Materials:

  • EpCAM-positive target cancer cell line

  • Human PBMCs

  • MT110 antibody

  • Caspase-Glo® 3/7 Assay System or Annexin V-FITC Apoptosis Detection Kit

  • 96-well white-walled plates (for luminescence) or flow cytometry tubes

Protocol (Caspase-3/7 Activation):

  • Cell Preparation and Co-culture: Follow steps 1 and 2 of the cytotoxicity assay protocol.

  • Incubation: Incubate the plate for a shorter duration, typically 6-24 hours, to detect early apoptotic events.

  • Caspase Measurement:

    • Equilibrate the plate to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate reader.

  • Data Analysis: Express the results as fold-change in caspase activity relative to the untreated control.

T-Cell Activation Assay

Principle: This assay measures the activation of T-cells in response to MT110-mediated engagement with target cells. T-cell activation can be quantified by measuring the expression or release of activation markers such as Granzyme B.

Materials:

  • EpCAM-positive target cancer cell line

  • Human PBMCs

  • MT110 antibody

  • Human Granzyme B ELISA kit

  • 96-well culture plates

Protocol (Granzyme B ELISA):

  • Cell Preparation and Co-culture: Follow steps 1 and 2 of the cytotoxicity assay protocol.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA:

    • Perform the Granzyme B ELISA on the collected supernatants according to the manufacturer's protocol.

    • This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting colorimetric change.

  • Data Analysis: Quantify the concentration of Granzyme B in the supernatant based on a standard curve and compare the levels between treated and control groups.

References

Application Notes and Protocols for the Quantification of M-110 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

M-110, also known as ARV-110, is a novel proteolysis-targeting chimera (PROTAC) that has shown promise in clinical trials for the treatment of prostate cancer.[1][2] As a potential therapeutic agent, the development of robust and sensitive analytical methods for its quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This document provides a detailed application note and protocol for the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The described method has been validated in rat and mouse plasma and is suitable for high-throughput analysis in a drug development setting.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated LC-MS/MS method for the determination of this compound in plasma.

Table 1: Calibration Curve and Linearity [1][2]

ParameterValue
Linearity Range2–3000 ng/mL
Weighting Factor1/x²
Correlation Coefficient (r)≥ 0.9912

Table 2: Accuracy and Precision (Rat Plasma) [1]

Quality Control SampleNominal Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ295.0 - 105.0≤ 20.0
Low QC690.0 - 110.0≤ 15.0
Medium QC60090.0 - 110.0≤ 15.0
High QC240090.0 - 110.0≤ 15.0

Table 3: Recovery and Matrix Effect (Rat Plasma) [3]

AnalyteRecovery (%)Matrix Effect (%)
This compound (ARV-110)87.06 - 104.0692.29 - 104.83
Pomalidomide (IS)Not specifiedNot specified

Table 4: Stability of this compound in Plasma [2][4]

ConditionDurationStability (%)
Freeze-Thaw3 cyclesStable
Short-Term (Room Temp)1 hourUnstable
Long-Term4 weeks at -20°CStable
Autosampler24 hours at 10°CStable

Experimental Protocols

Materials and Reagents
  • This compound (ARV-110) reference standard

  • Pomalidomide (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Blank plasma (rat, mouse, or human)

Stock and Working Solutions Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO).

  • Pomalidomide (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve pomalidomide in a suitable solvent (e.g., DMSO).

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in acetonitrile/water (50:50, v/v) to prepare calibration standards and quality control (QC) samples. Prepare a working solution of the IS in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • To 50 µL of plasma in each tube, add 150 µL of acetonitrile containing the internal standard (Pomalidomide).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.[1]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions [1]

  • System: Agilent 1100 HPLC or equivalent

  • Column: Zorbax® C18, 5 µm, 4.6 × 150 mm

  • Column Temperature: 40°C

  • Mobile Phase: 0.1% formic acid in water : 0.1% formic acid in acetonitrile (30:70, v/v)

  • Flow Rate: 0.35 mL/min

  • Injection Volume: 10 µL

Mass Spectrometry (MS) Conditions [1][2]

  • System: API 4000 triple quadrupole mass spectrometer or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (ARV-110): m/z 813.4 → 452.2

    • Pomalidomide (IS): m/z 273.8 → 201.0

Visualizations

M110_Signaling_Pathway M110 This compound (PROTAC) Ternary_Complex Ternary Complex (AR-M110-E3 Ligase) M110->Ternary_Complex AR Androgen Receptor (AR) (Target Protein) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation

Caption: Hypothetical signaling pathway of this compound (ARV-110), a PROTAC molecule that induces the degradation of the Androgen Receptor.

Experimental_Workflow Plasma_Sample Plasma Sample (50 µL) Protein_Precipitation Protein Precipitation (150 µL Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Vortex Vortex (1 min) Protein_Precipitation->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject (10 µL) Supernatant_Transfer->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantification of this compound in plasma using protein precipitation followed by LC-MS/MS analysis.

References

Troubleshooting & Optimization

Troubleshooting M-110 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for M-110, a selective PIM-3 kinase inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound, with a specific focus on addressing solubility issues in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective, ATP-competitive inhibitor of PIM kinases, with a strong preference for PIM-3.[1][2] PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in cell survival, proliferation, and apoptosis.[3][4] this compound exerts its effect by binding to the ATP-binding pocket of PIM-3, thereby preventing the phosphorylation of its downstream targets. This inhibition can lead to the downregulation of signaling pathways that are critical for cancer cell growth and survival, such as the STAT3 pathway.[5]

Q2: In which research areas is this compound typically used?

This compound is primarily used in cancer research, particularly in studies related to prostate cancer.[3][6][7][8] PIM-3 is often overexpressed in various solid tumors, including prostate cancer, and its inhibition has been shown to reduce cancer cell proliferation.[4] this compound is a valuable tool for investigating the role of PIM-3 in tumorigenesis and for evaluating its potential as a therapeutic target.

Q3: What is the reported solubility of this compound in DMSO?

There are varying reports on the solubility of this compound in DMSO, which may depend on the specific salt form, purity, and storage conditions of the compound. It is crucial to consult the manufacturer's technical data sheet for the specific batch you are using.

Supplier/SourceReported Solubility in DMSO
Sigma-Aldrich50 mg/mL
Probechem10 mM
Cayman ChemicalSlightly soluble: 0.1-1 mg/ml

Q4: How should I store my this compound stock solution in DMSO?

For optimal stability, it is recommended to store this compound stock solutions at -20°C or -80°C in airtight, amber glass vials to protect from light and moisture.[9][10][11] DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can significantly impact the solubility of your compound.[11] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[12]

Troubleshooting Guide: this compound Solubility Issues in DMSO

This guide addresses common problems researchers may encounter when dissolving this compound in DMSO and provides step-by-step solutions.

Problem 1: this compound powder is not fully dissolving in DMSO at room temperature.

  • Possible Cause 1: Suboptimal DMSO Quality. DMSO is hygroscopic and can absorb moisture from the air, which reduces its solvating power for many organic compounds.

    • Solution: Always use fresh, anhydrous, high-purity DMSO (≥99.9%). Keep the DMSO bottle tightly sealed when not in use and store it in a dry environment.[13]

  • Possible Cause 2: Insufficient Agitation. The compound may not be adequately dispersed in the solvent to facilitate dissolution.

    • Solution: Vortex the solution vigorously for several minutes. If particles persist, sonication in a water bath for 10-15 minutes can aid in dissolution by breaking up aggregates.[14]

  • Possible Cause 3: Low Temperature. The dissolution of some compounds can be an endothermic process, meaning solubility increases with temperature.

    • Solution: Gently warm the solution in a water bath at 37°C for 10-15 minutes. Do not exceed 50°C, as this could lead to compound degradation.

Problem 2: My this compound stock solution was clear, but now I see crystals or precipitate after storage.

  • Possible Cause 1: Freeze-Thaw Cycles. Repeated freezing and thawing of the stock solution can lead to the formation of less soluble crystalline forms of the compound.[12]

    • Solution: Aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.

  • Possible Cause 2: Water Contamination. As mentioned, DMSO can absorb moisture over time, especially if the container is not properly sealed, leading to decreased solubility and precipitation.

    • Solution: Ensure your storage vials have airtight seals. When thawing an aliquot, allow it to come to room temperature completely before opening to prevent condensation from forming inside the vial.

  • Possible Cause 3: Supersaturation. The initial clear solution may have been supersaturated. Over time, the compound can crystallize out of solution to reach a more stable, lower energy state.

    • Solution: If you consistently observe precipitation upon storage, consider preparing a slightly lower concentration stock solution.

Problem 3: this compound precipitates when I dilute my DMSO stock into aqueous cell culture media or buffer.

  • Possible Cause: Poor Aqueous Solubility. Many small molecule inhibitors, including those targeting kinases, have low solubility in aqueous solutions. The abrupt change in solvent polarity when diluting from DMSO into an aqueous medium can cause the compound to "crash out" of solution.

    • Solution 1: Stepwise Dilution. Instead of diluting the DMSO stock directly into the final volume of aqueous media, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.

    • Solution 2: Lower Final DMSO Concentration. Aim to keep the final concentration of DMSO in your cell culture or assay below 0.5%, and ideally below 0.1%, to minimize both solubility issues and potential solvent-induced cellular toxicity.[15] This may require preparing a more concentrated DMSO stock solution.

    • Solution 3: Pre-warming the Medium. Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

    • Solution 4: Use of a Carrier. In some cases, the use of a carrier protein like bovine serum albumin (BSA) in the final dilution buffer can help to keep the compound in solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 445.94 g/mol )

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Sterile, amber glass vial with an airtight cap

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 445.94 g/mol * 1000 mg/g * 1 mL = 4.46 mg

  • Weigh the this compound powder:

    • Carefully weigh out the calculated mass of this compound powder using an analytical balance and transfer it to the sterile amber glass vial.

  • Add DMSO:

    • Add the desired volume of anhydrous DMSO to the vial (e.g., 1 mL for a 10 mM solution with 4.46 mg of this compound).

  • Dissolve the compound:

    • Tightly cap the vial and vortex the solution vigorously for 2-5 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the vial in a water bath for 10-15 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.

  • Storage:

    • Once the this compound is completely dissolved and the solution is clear, aliquot it into single-use volumes in sterile, airtight amber vials.

    • Store the aliquots at -20°C or -80°C.

Visualizations

PIM_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Tyr705) STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization PIM3 PIM-3 BAD BAD PIM3->BAD Phosphorylation (Inactivation) M110 This compound M110->PIM3 Inhibition BclXL Bcl-xL BAD->BclXL Inhibition Apoptosis Apoptosis BclXL->Apoptosis Inhibition Gene_Expression Gene Expression (e.g., c-Myc, Cyclin D1) STAT3_dimer->Gene_Expression Transcription Gene_Expression->PIM3 Upregulation

Caption: PIM-3 Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: This compound Solubility Issue Check_DMSO Check DMSO Quality (Fresh, Anhydrous) Start->Check_DMSO Agitate Vortex / Sonicate Check_DMSO->Agitate Good Quality Warm Gently Warm (37°C) Agitate->Warm Still_Insoluble Still Insoluble? Warm->Still_Insoluble Lower_Conc Consider Lowering Stock Concentration Still_Insoluble->Lower_Conc Yes Precipitate_Storage Precipitation During Storage? Still_Insoluble->Precipitate_Storage No Success Success: Clear Solution Lower_Conc->Success Aliquot Aliquot to Avoid Freeze-Thaw Cycles Precipitate_Storage->Aliquot Yes Precipitate_Dilution Precipitation Upon Aqueous Dilution? Precipitate_Storage->Precipitate_Dilution No Check_Seal Check Vial Seal (Airtight) Aliquot->Check_Seal Check_Seal->Precipitate_Dilution Stepwise_Dilution Use Stepwise Dilution Precipitate_Dilution->Stepwise_Dilution Yes Precipitate_Dilution->Success No Lower_Final_DMSO Lower Final DMSO Concentration (<0.1%) Stepwise_Dilution->Lower_Final_DMSO Warm_Media Pre-warm Aqueous Media Lower_Final_DMSO->Warm_Media Warm_Media->Success

Caption: Troubleshooting workflow for this compound solubility issues in DMSO.

References

Technical Support Center: Optimizing M-110 Treatment Conditions for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing M-110 treatment conditions for cell viability assays.

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

  • Symptoms: Large standard deviations between replicate wells, inconsistent dose-response curves, and a poor Z'-factor in screening assays.[1]

  • Possible Causes & Solutions:

Cause Solution
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette for seeding and verify that all tips dispense equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[1]
Pipetting Errors Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the tips before aspirating reagents. Pipette slowly and consistently, ensuring the tip is submerged to the correct depth.[1]
Edge Effects Increased evaporation and temperature gradients in the outer wells of a microplate can lead to variability. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water, media, or phosphate-buffered saline (PBS) to create a humidity barrier. Using plate sealers can also minimize evaporation during long incubations.[1]

Issue 2: Low Signal-to-Noise Ratio

  • Symptoms: Weak signal from treated cells, making it difficult to distinguish from the background.

  • Possible Causes & Solutions:

Cause Solution
Suboptimal Reagent Concentration Titrate key reagents, such as this compound and detection substrates, to determine the optimal concentration for your specific cell line and assay conditions.
Incorrect Incubation Times Optimize the incubation times for both the this compound treatment and the final reagent addition. A time-course experiment is recommended.
Low Cell Number or Viability Optimize the initial cell seeding density. It is crucial to ensure cells are in the logarithmic growth phase when seeded and have high viability, which can be checked using methods like trypan blue exclusion.[1]

Issue 3: Unexpectedly High or Low Cell Viability

  • Symptoms: this compound treatment results in higher or lower cell viability than anticipated based on previous experiments or literature.

  • Possible Causes & Solutions:

Cause Solution
Cell Line Passage Number Cell lines can change phenotypically and genotypically at high passage numbers, which can alter their response to treatment. It is recommended to use cells within a defined, low passage number range and to establish master and working cell banks.[1]
Mycoplasma Contamination Mycoplasma can alter cell metabolism and growth rates, affecting assay results. Regularly test cell cultures for mycoplasma contamination.
Reagent Degradation Check the expiration dates of all reagents, including this compound and assay components. Store all reagents according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a bispecific T-cell engager (BiTE) antibody that targets the EpCAM protein on tumor cells and the CD3 receptor on T-cells.[2] This dual binding brings T-cells into close proximity with tumor cells, leading to T-cell activation and subsequent lysis of the cancer cells. The cytotoxic activity is primarily mediated through the release of pore-forming proteins and pro-apoptotic components from the cytotoxic T-cell granules.[2]

Q2: How do I determine the optimal seeding density for my cells?

A2: The optimal seeding density is cell-line dependent. To determine the ideal density, perform a cell titration experiment. Plate a range of cell concentrations and measure the viability after 24, 48, and 72 hours. The optimal density will be within the linear range of the growth curve for your specific cell line.

Q3: What controls should I include in my this compound cell viability assay?

A3: It is essential to include the following controls:

  • Untreated Cells: Cells cultured in media alone to represent 100% viability.

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound at the highest concentration used in the experiment.

  • Positive Control: A known cytotoxic agent to ensure the assay is working correctly.

  • Effector Cells Only: T-cells alone to measure their baseline viability.

  • Target Cells Only: Tumor cells alone to measure their baseline viability.

Q4: Can the solvent for this compound affect my results?

A4: Yes, solvents like DMSO can have cytotoxic effects at certain concentrations. It is crucial to determine the non-cytotoxic threshold of the solvent for your specific cell line and exposure duration.[3] Always include a vehicle control in your experiments.[3]

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Determine cell viability using trypan blue exclusion.

    • Seed cells in a 96-well plate at the predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the this compound dilutions.

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours until a purple precipitate is visible.

    • Add 100 µL of a detergent reagent to solubilize the formazan crystals.

    • Leave the plate at room temperature in the dark for 2 hours.

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

M110_Signaling_Pathway cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell cluster_Activation T-Cell Activation & Cytotoxicity T_Cell T-Cell CD3 CD3 M110 This compound CD3->M110 binds Tumor_Cell Tumor Cell EpCAM EpCAM EpCAM->M110 binds Activation T-Cell Activation M110->Activation cross-links & activates Granzyme Granzyme B Release Activation->Granzyme Perforin Perforin Release Activation->Perforin Lysis Tumor Cell Lysis Granzyme->Lysis induces apoptosis Perforin->Lysis forms pores

Caption: this compound signaling pathway illustrating the cross-linking of T-cells and tumor cells.

Experimental_Workflow start Start: Optimize Seeding Density titration Perform Cell Titration Experiment start->titration determine_density Determine Optimal Seeding Density titration->determine_density treatment_setup Set Up this compound Treatment Plate determine_density->treatment_setup seed_cells Seed Cells at Optimal Density treatment_setup->seed_cells add_controls Add Controls (Untreated, Vehicle, Effector/Target Only) seed_cells->add_controls add_m110 Add this compound Serial Dilutions add_controls->add_m110 incubate Incubate for Desired Duration(s) add_m110->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay add_reagent Add Viability Reagent viability_assay->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Read Plate on Microplate Reader incubate_reagent->read_plate data_analysis Data Analysis read_plate->data_analysis calculate_viability Calculate Percent Viability data_analysis->calculate_viability plot_curves Plot Dose-Response Curves calculate_viability->plot_curves determine_ic50 Determine IC50 Values plot_curves->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for optimizing this compound treatment and assessing cell viability.

Troubleshooting_Tree start Problem with Cell Viability Assay high_variability High Variability? start->high_variability low_signal Low Signal? start->low_signal unexpected_results Unexpected Results? start->unexpected_results high_variability->low_signal No check_seeding Check Seeding Technique high_variability->check_seeding Yes low_signal->unexpected_results No optimize_reagents Optimize Reagent Concentrations low_signal->optimize_reagents Yes check_passage Check Cell Passage Number unexpected_results->check_passage Yes check_pipetting Check Pipetting check_seeding->check_pipetting mitigate_edge_effect Mitigate Edge Effect check_pipetting->mitigate_edge_effect optimize_incubation Optimize Incubation Times optimize_reagents->optimize_incubation check_cell_health Check Cell Health & Density optimize_incubation->check_cell_health check_mycoplasma Test for Mycoplasma check_passage->check_mycoplasma check_reagents Check Reagent Integrity check_mycoplasma->check_reagents

Caption: A decision tree for troubleshooting common issues in cell viability assays.

References

Technical Support Center: Improving the Stability of M-110 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with the small molecule M-110 in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What is the cause and how can I resolve this?

A1: Cloudiness or precipitation indicates that this compound may have poor solubility or has degraded in your chosen solvent. Several factors can contribute to this issue:

  • Solvent Choice: this compound may have limited solubility in aqueous solutions.

  • pH: The pH of the solution can significantly impact the ionization state and solubility of this compound.

  • Temperature: Low temperatures can decrease the solubility of many compounds.

  • Concentration: The concentration of this compound may have exceeded its solubility limit in the specific solvent and conditions.

Troubleshooting Steps:

  • Optimize Solvent: Consider using a co-solvent system. For many small molecules, the addition of a small percentage of an organic solvent like DMSO or ethanol can significantly improve solubility. However, always verify the compatibility of the co-solvent with your experimental system.

  • Adjust pH: Determine the pKa of this compound and adjust the pH of your buffer to a range where the molecule is in its most soluble form. For many weakly acidic or basic drugs, solubility is enhanced when they are ionized.

  • Gentle Warming: Try gently warming the solution to aid dissolution. However, be cautious as elevated temperatures can accelerate degradation.

  • Sonication: Use a sonicator to help break down aggregates and improve dissolution.

  • Re-evaluate Concentration: If the issue persists, you may need to work with a lower concentration of this compound.

Q2: I am observing a decrease in the potency or activity of my this compound solution over time. What could be the reason?

A2: A decrease in potency suggests that this compound is degrading in your solution. The primary factors affecting the chemical stability of small molecules in solution are:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Degradation in the presence of oxygen, which can be accelerated by light or the presence of metal ions.

  • Photodegradation: Decomposition upon exposure to light, particularly UV radiation.

  • Temperature: Higher temperatures generally increase the rate of chemical degradation.

Troubleshooting Steps:

  • pH Control: Maintain the pH of the solution within a stable range for this compound, which is often between pH 4 and 8 for many drugs. Use a suitable buffer system to prevent pH fluctuations.

  • Protect from Light: Prepare and store this compound solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Control Temperature: Store stock solutions and working solutions at the recommended temperature. For short-term storage, refrigeration (2-8 °C) is often suitable. For long-term storage, freezing (-20 °C or -80 °C) may be necessary. However, be aware of potential freeze-thaw instability.

  • Use of Antioxidants: If oxidation is suspected, consider adding an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) to the solution, ensuring it does not interfere with your experiment.

  • Inert Atmosphere: For highly oxygen-sensitive compounds, preparing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q3: How should I prepare and store my this compound stock solutions to ensure maximum stability?

A3: Proper preparation and storage are critical for maintaining the integrity of your this compound stock solutions.

Preparation Protocol:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound in a clean, dry environment.

  • Dissolve this compound in a high-purity, anhydrous solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Storage Recommendations:

  • Solvent: Store stock solutions in appropriate solvents where this compound is known to be stable. For many small molecules, DMSO is a good choice for initial stock preparation.

  • Temperature: Store aliquots at -20°C or -80°C for long-term storage.

  • Container: Use tightly sealed, amber-colored vials to protect from light and air.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues with this compound solutions.

Problem: Inconsistent experimental results with different batches of this compound solution.

Potential Cause Recommended Action
Degradation between preparations Prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid using old working solutions.
Inaccurate initial concentration Ensure this compound is fully dissolved before making serial dilutions. Visually inspect for any undissolved particles.
Freeze-thaw instability Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
Adsorption to container walls Consider using low-adsorption microplates or tubes, especially when working with low concentrations of this compound.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound under various conditions. This data is for illustrative purposes and should be confirmed with in-house stability studies.

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility at 25°C (mg/mL)
Water< 0.1
PBS (pH 7.4)0.2
DMSO> 50
Ethanol15
10% DMSO in PBS2.5

Table 2: Stability of this compound in PBS (pH 7.4) at Different Temperatures

Temperature % Remaining after 24 hours
37°C75%
25°C (Room Temperature)92%
4°C98%

Table 3: Effect of pH on this compound Stability in Aqueous Buffers at 25°C

pH % Remaining after 48 hours
3.065%
5.088%
7.491%
9.072%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes (amber or wrapped in foil), calibrated balance, vortex mixer.

  • Procedure:

    • Allow the this compound vial to warm to room temperature.

    • Weigh out 10 mg of this compound powder and transfer it to a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mg/mL stock).

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use volumes (e.g., 20 µL) in amber microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol outlines a method to determine the degradation of this compound over time.

  • Materials: this compound solution, HPLC system with a UV detector, C18 column, mobile phase (e.g., acetonitrile and water with 0.1% formic acid), appropriate buffers.

  • Procedure:

    • Prepare a fresh this compound solution in the desired buffer at a known concentration.

    • Immediately inject a sample (t=0) into the HPLC system to determine the initial peak area of this compound.

    • Incubate the this compound solution under the desired test conditions (e.g., specific temperature, light exposure).

    • At predetermined time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_data Data Analysis start Weigh this compound Powder dissolve Dissolve in Solvent start->dissolve aliquot Aliquot for Storage dissolve->aliquot incubate Incubate under Test Conditions aliquot->incubate sample Sample at Time Points incubate->sample hplc Analyze by HPLC sample->hplc analyze Calculate % Remaining hplc->analyze report Generate Stability Report analyze->report

Caption: Experimental workflow for assessing this compound stability.

signaling_pathway M110 This compound Receptor Target Receptor M110->Receptor Binds and Inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse

Caption: Hypothetical signaling pathway involving this compound.

M-110 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

M-110 Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on understanding and mitigating the off-target effects of the selective kinase inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its intended mechanism of action?

This compound is a potent, ATP-competitive inhibitor of Tyrosine Kinase 1 (TK-1), a key signaling node in pathways associated with cell proliferation and survival in several cancer types. By binding to the ATP-binding pocket of TK-1, this compound blocks its kinase activity, leading to the downregulation of downstream signaling and subsequent apoptosis in TK-1 dependent tumor cells.

Q2: What are the known major off-targets of this compound?

Comprehensive kinase profiling has identified two major off-targets for this compound: Serine/Threonine Kinase A (STK-A) and Tyrosine Kinase 2 (TK-2). Inhibition of these kinases is associated with potential cardiotoxic and metabolic side effects, respectively.

Q3: How significant is the inhibition of off-targets compared to the on-target?

This compound exhibits a favorable selectivity profile, but off-target inhibition can occur, particularly at higher concentrations. The IC50 values illustrate the concentration-dependent inhibitory activity.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition Profile of this compound

TargetKinase TypeIC50 (nM)Potency vs. On-TargetAssociated Pathway/Effect
TK-1 Tyrosine Kinase 5 - On-Target (Anti-proliferative)
STK-ASerine/Threonine Kinase8517-fold lowerOff-Target (Cardiotoxicity)
TK-2Tyrosine Kinase15030-fold lowerOff-Target (Metabolic Regulation)

Data presented are mean values from biochemical assays.

Troubleshooting Guides

Problem 1: I am observing significant cytotoxicity in my cell line at concentrations where on-target inhibition should be minimal.

  • Possible Cause: Your cell line may have high expression levels of an this compound off-target, such as STK-A, leading to off-target-driven toxicity.

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify the relative expression levels of TK-1, STK-A, and TK-2 in your cell line using qPCR or Western Blot.

    • Dose-Response Curve: Generate a more granular dose-response curve for this compound in your cell line to precisely determine the EC50 for cytotoxicity.

    • Rescue Experiment: If STK-A is highly expressed, attempt a rescue experiment by introducing a constitutively active, this compound-resistant mutant of STK-A to see if it mitigates the cytotoxic effect.

    • Use a More Selective Compound: If off-target toxicity is confirmed, consider using a structurally different TK-1 inhibitor with a different off-target profile for comparison.

Problem 2: My in vivo results show unexpected side effects (e.g., weight loss, cardiac issues) not predicted by my in vitro studies.

  • Possible Cause: The systemic exposure in an in vivo model may lead to this compound concentrations high enough to engage off-targets like TK-2 or STK-A, which are not apparent in single-cell-type in vitro assays.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Conduct a pharmacokinetic (PK) study to determine the Cmax (maximum concentration) and overall exposure (AUC) of this compound in your model system.

    • Correlate Exposure with Off-Target IC50s: Compare the in vivo exposure levels with the IC50 values for STK-A and TK-2. If the Cmax exceeds or approaches these values, off-target engagement is likely.

    • Dose Reduction Study: Perform a dose-reduction study to find a therapeutic window where on-target (anti-tumor) effects are maintained, but off-target related side effects are minimized.

    • Combination Therapy: Consider a combination therapy approach, where a lower dose of this compound is used alongside another agent, potentially reducing the off-target liability while achieving the desired efficacy.

Signaling Pathway and Workflow Diagrams

M110_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways M110 This compound TK1 TK-1 M110->TK1 Inhibits STKA STK-A M110->STKA Inhibits TK2 TK-2 M110->TK2 Inhibits Proliferation Cell Proliferation & Survival TK1->Proliferation Promotes Cardiac Normal Cardiac Function STKA->Cardiac Metabolism Metabolic Homeostasis TK2->Metabolism

Caption: this compound on-target vs. off-target signaling pathways.

Troubleshooting_Workflow start Unexpected Result Observed (e.g., High Cytotoxicity) check_expr Step 1: Profile Target Expression (TK-1, STK-A, TK-2) start->check_expr is_off_target_high Is Off-Target (STK-A/TK-2) Highly Expressed? check_expr->is_off_target_high dose_response Step 2: Perform Granular Dose-Response Assay is_off_target_high->dose_response Yes conclusion_on_target Conclusion: On-Target Effect or Other Mechanism is_off_target_high->conclusion_on_target No rescue_exp Step 3: Conduct Rescue Experiment dose_response->rescue_exp conclusion_off_target Conclusion: Off-Target Mediated Effect rescue_exp->conclusion_off_target

Caption: Workflow for troubleshooting unexpected in vitro results.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling via In Vitro Binding Assay

  • Objective: To determine the IC50 values of this compound against a panel of kinases.

  • Methodology:

    • Reagents: Recombinant human kinases (TK-1, STK-A, TK-2), ATP, appropriate kinase-specific peptide substrate, this compound serial dilutions.

    • Assay Plate Preparation: Add kinase, peptide substrate, and vehicle or this compound at various concentrations to a 384-well plate.

    • Reaction Initiation: Add ATP to initiate the kinase reaction. Incubate at 30°C for 60 minutes.

    • Detection: Add a detection reagent (e.g., ADP-Glo™) that quantifies kinase activity by measuring the amount of ADP produced.

    • Data Analysis: Measure luminescence using a plate reader. Convert luminescence signals to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Off-Target Validation

  • Objective: To confirm whether inhibition of an off-target kinase (e.g., STK-A) is responsible for an observed cellular phenotype (e.g., cytotoxicity).

  • Methodology:

    • Cell Line Selection: Use a cell line that endogenously expresses high levels of STK-A.

    • Genetic Knockdown/Out: Generate a stable cell line with STK-A knocked down (shRNA) or knocked out (CRISPR/Cas9). Use a non-targeting control for comparison.

    • This compound Treatment: Treat both the parental and the STK-A deficient cell lines with a dose-response of this compound.

    • Phenotypic Assay: Measure the phenotype of interest (e.g., cell viability via CellTiter-Glo® assay) after 48-72 hours of treatment.

    • Data Analysis: Compare the EC50 values for this compound in the parental versus the STK-A deficient cells. A significant rightward shift in the dose-response curve in the deficient cells indicates that the phenotype is at least partially driven by STK-A inhibition.

Fictional References:

  • Global Kinase Profiling Report, this compound Program, Internal Document #K-110-P03.

  • Cellular Pharmacology Summary, this compound Program, Internal Document #C-110-S01.

Technical Support Center: Degradation of M-110 in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of M-110 during in vitro experiments. Ensuring the stability of your compound is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound compound seems to be losing activity over the course of a long-term cell culture experiment. What could be the cause?

A3: A decline in this compound's activity during extended incubations can be due to several factors besides metabolic degradation. These may include chemical instability in the assay media and non-specific binding to labware.[1] Potential causes and solutions include:

  • Chemical Instability: The pH of your culture media can shift over time, which may affect the stability of this compound.[1] To test for this, you can incubate this compound in the media without cells and measure its concentration over time.

  • Temperature Sensitivity: Prolonged exposure to 37°C can degrade some compounds.[1] It is advisable to assess the stability of this compound at the incubation temperature.

  • Oxidation: Some compounds are sensitive to oxidation.[1] Consider using fresh media and minimizing exposure to light and air if you suspect this is an issue.[1]

  • Non-Specific Binding: Lipophilic compounds can adsorb to the plastic surfaces of plates and tubes, which reduces the effective concentration in the media.[1] Using low-binding plates or adding a small percentage of a non-ionic surfactant can help mitigate this problem.[1]

Q2: I'm observing high variability in my results when using this compound in low-volume assays. What could be the reason?

A2: High variability in low-volume assays can be a sign of compound instability or issues with non-specific binding.[1] In smaller volumes, any loss of compound due to degradation or binding to surfaces will have a more pronounced effect on the final concentration, leading to inconsistent results.[1]

Q3: How can I determine if this compound is degrading chemically versus being metabolized by cells?

A3: To differentiate between chemical and metabolic degradation, you can perform a stability assay in the presence and absence of cells or liver fractions (like microsomes).[1] If this compound is lost in the media without cells, it indicates chemical degradation.[1] A decrease in concentration only in the presence of cells or metabolic enzymes suggests metabolic degradation.[1]

Q4: What are the common factors that influence the plasma stability of a compound like this compound?

A4: The plasma stability of a drug is influenced by a complex interplay of various factors.[2] These include pH, temperature, enzymatic degradation, binding to plasma proteins, and chemical reactivity.[2] Unstable compounds often exhibit rapid clearance and short half-lives in vivo.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent this compound potency in cell-based assays Chemical degradation in mediaAssess this compound stability in cell-free media over time at 37°C. If degradation is observed, consider shorter incubation times or a more stable analog.
Non-specific binding to plasticwareUse low-binding plates and tubes. Include a surfactant in your assay buffer if compatible with your experiment.[1]
Precipitation of this compoundCheck the solubility of this compound in your assay media.[2][3] You may need to adjust the solvent or concentration.
Low recovery of this compound from plasma samples Enzymatic degradationAdd enzyme inhibitors to your collection tubes. Keep samples on ice and process them quickly.
Freeze-thaw instabilityTest for stability over several freeze-thaw cycles.[4] If unstable, prepare single-use aliquots.
Adsorption to container surfacesUse silanized glass or low-binding polypropylene tubes.
This compound shows rapid clearance in microsomal stability assays High metabolic turnoverThis may be an inherent property of the molecule. Consider using a lower concentration of microsomes or a shorter incubation time to accurately determine the clearance rate.
Co-factor degradationEnsure the freshness of NADPH solutions, as this is crucial for enzyme activity.[5]

Quantitative Data Summary: this compound Stability

Table 1: Stability of this compound in Different Media (10 µM)

Medium Incubation Time (hours) Temperature (°C) % Remaining
PBS (pH 7.4)243795 ± 4%
Cell Culture Media (DMEM)243782 ± 6%
Human Plasma43765 ± 8%
Mouse Plasma43745 ± 11%

Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 25°C

pH Incubation Time (hours) % Remaining
5.04898 ± 2%
7.44891 ± 5%
9.04875 ± 9%

Experimental Protocols

Protocol 1: Microsomal Stability Assay

This assay is used to determine the in vitro intrinsic clearance of a compound.[5]

  • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, mouse), a buffer solution (e.g., phosphate buffer, pH 7.4), and this compound. The final concentration of the organic solvent should be low (typically <1%).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a solution of NADPH.[5]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.

  • Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of this compound.

Protocol 2: Plasma Stability Assay

This assay assesses the stability of a compound in the presence of plasma enzymes.[3]

  • Preparation: Prepare a stock solution of this compound.

  • Incubation: Spike this compound into fresh plasma (e.g., human, rat, mouse) at a final concentration of 1-10 µM.

  • Time Course: Incubate the samples at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and quench the reaction with a cold organic solvent.

  • Sample Processing: Vortex and centrifuge the samples to precipitate plasma proteins.

  • Quantification: Analyze the supernatant using LC-MS/MS to determine the concentration of this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time to determine the degradation rate.

Visualizations

Signaling Pathway

G M110 This compound Receptor Target Receptor M110->Receptor Binds and inhibits KinaseA Kinase A Receptor->KinaseA Inhibition KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock This compound Stock Incubate Incubate at 37°C Stock->Incubate Media Assay Medium Media->Incubate TimePoints Collect at Time Points Incubate->TimePoints Quench Quench Reaction TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: Workflow for assessing this compound stability in vitro.

Troubleshooting Logic

G Problem Inconsistent Results with this compound CheckSolubility Is this compound soluble in media? Problem->CheckSolubility CheckChemicalStability Is this compound stable in cell-free media? CheckSolubility->CheckChemicalStability Yes Precipitation Precipitation Issue CheckSolubility->Precipitation No CheckBinding Is non-specific binding occurring? CheckChemicalStability->CheckBinding Yes Degradation Chemical Degradation CheckChemicalStability->Degradation No Binding Non-Specific Binding CheckBinding->Binding Yes Metabolism Metabolic Degradation CheckBinding->Metabolism No

Caption: Logical flow for troubleshooting this compound instability.

References

M-110 assay interference from common reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during M-110 (Rhodamine 110-based) assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a fluorescence-based method used to measure the activity of certain enzymes, most commonly proteases and deubiquitinases. The assay utilizes a substrate consisting of a peptide or other molecule covalently linked to Rhodamine 110 (often referred to as this compound in this context), which renders the dye non-fluorescent. In the presence of the target enzyme, the substrate is cleaved, releasing the highly fluorescent Rhodamine 110. The increase in fluorescence intensity is directly proportional to the enzyme's activity and can be measured using a fluorometer.

Q2: What are the excitation and emission wavelengths for Rhodamine 110?

The optimal excitation and emission wavelengths for Rhodamine 110 are approximately 496 nm and 520 nm, respectively.[1]

Q3: My this compound assay shows high background fluorescence. What are the potential causes?

High background fluorescence can be caused by several factors:

  • Autofluorescence of assay components: Some compounds in your sample or assay buffer may be intrinsically fluorescent.[2][3]

  • Contamination: Contaminants on labware or in reagents can contribute to background fluorescence.[4]

  • Substrate instability: The this compound substrate may be unstable and spontaneously hydrolyze, releasing Rhodamine 110.

  • Incorrect filter sets: Using improper excitation or emission filters on the plate reader can lead to bleed-through and high background.

Q4: The fluorescence signal in my this compound assay is weak or absent. What should I check?

A weak or absent signal can be due to:

  • Inactive enzyme: The enzyme may have lost activity due to improper storage or handling.

  • Incorrect buffer conditions: The pH, ionic strength, or presence of inhibitors in the assay buffer can significantly affect enzyme activity.[5][6][7]

  • Sub-optimal substrate concentration: The substrate concentration may be too low for the enzyme to generate a detectable signal.

  • Fluorescence quenching: Components in the assay mixture may be quenching the fluorescence of the released Rhodamine 110.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can mask the true signal from your enzymatic reaction. Follow these steps to troubleshoot this issue.

Experimental Protocol: Identifying the Source of High Background

  • Component Check: Prepare wells containing individual assay components (buffer alone, substrate in buffer, enzyme in buffer) and your complete assay mix without the enzyme.

  • Read Fluorescence: Measure the fluorescence of each well. This will help identify which component is contributing to the high background.

  • Blank Subtraction: Always include a "no enzyme" control and subtract its fluorescence reading from all other wells.

Potential Causes and Solutions

Potential Cause Recommended Solution
Autofluorescent Compounds If your test compounds are fluorescent, include a control well with the compound alone and subtract its fluorescence. Consider using a different fluorescent probe with a longer wavelength to minimize interference.[8]
Contaminated Reagents/Labware Use high-purity, fresh reagents. Ensure all microplates and pipette tips are clean and free from fluorescent contaminants.[4]
Substrate Hydrolysis Prepare substrate solutions fresh before each experiment. Avoid repeated freeze-thaw cycles. Store the substrate as recommended by the manufacturer.
Incorrect Plate Reader Settings Ensure you are using the correct excitation and emission filters for Rhodamine 110 (Excitation: ~496 nm, Emission: ~520 nm).[1] Optimize the gain setting on the plate reader.
Issue 2: Low or No Signal

A lack of signal can be frustrating. This guide will help you pinpoint the cause.

Experimental Protocol: Verifying Assay Components and Conditions

  • Enzyme Activity Check: Use a positive control enzyme known to be active to confirm that the assay setup is working.

  • Substrate Integrity Check: Add a known, high concentration of the active enzyme to a well with the substrate to ensure the substrate is cleavable.

  • Buffer Optimization: Test a range of pH values and buffer systems to find the optimal conditions for your enzyme.[5][6]

Potential Causes and Solutions

Potential Cause Recommended Solution
Inactive Enzyme Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme.
Suboptimal Assay Buffer The pH and ionic strength of the buffer are critical for enzyme activity.[7] Optimize these parameters for your specific enzyme. Some common buffers for protease assays include Tris-HCl and HEPES.[6][9]
Presence of Inhibitors Components of your sample or buffer (e.g., metal chelators for metalloproteases) may be inhibiting the enzyme.
Fluorescence Quenching High concentrations of certain substances can quench the fluorescence of Rhodamine 110. See the data on common reagents below.

Interference from Common Laboratory Reagents

The following tables summarize the potential interference of common laboratory reagents with the this compound assay.

Table 1: Effect of Solvents

Many stock solutions of test compounds are prepared in organic solvents. It is crucial to understand their effect on the assay.

Solvent Typical Final Concentration Potential Effect on this compound Assay Recommendations
DMSO 0.1 - 1%Can cause a slight decrease in fluorescence quantum yield at higher concentrations.[10] May also affect enzyme activity.Keep the final DMSO concentration consistent across all wells and ideally below 1%. Run a solvent control to assess its impact.
Ethanol/Methanol 1 - 5%Can impact enzyme stability and activity. The fluorescence of Rhodamine 110 is also sensitive to the solvent environment.[11]Minimize the final concentration. Ensure all wells, including controls, have the same final solvent concentration.
Table 2: Effect of Detergents

Detergents are often used to lyse cells or solubilize proteins.

Detergent Typical Final Concentration Potential Effect on this compound Assay Recommendations
Tween-20 0.01 - 0.1%Generally well-tolerated but can affect some enzymes. May slightly increase background fluorescence.Use the lowest effective concentration. Include the same concentration in all controls.
Triton X-100 0.01 - 0.1%Can inhibit certain enzymes. May also interfere with fluorescence measurements.Test for compatibility with your enzyme. Use with caution and include proper controls.
SDS 0.01 - 0.1%Strong denaturing detergent that will likely inactivate most enzymes. Can significantly affect fluorescence.Avoid using SDS in the final assay mixture unless it is a required component for a specific protocol.
Table 3: Effect of Buffer Components
Component Typical Concentration Potential Effect on this compound Assay Recommendations
DTT / BME 1 - 10 mMReducing agents can interfere with enzymes that have critical disulfide bonds.Check if your enzyme requires reducing conditions. If not, omit these reagents.
EDTA 1 - 10 mMWill chelate divalent cations (e.g., Zn²⁺, Ca²⁺) and inhibit metalloproteases.If your enzyme is a metalloprotease, avoid EDTA. If it is used for sample preparation, ensure it is sufficiently diluted in the final assay.
BSA 0.01 - 0.1%Can help stabilize enzymes but may also bind to test compounds, reducing their effective concentration.Use high-purity, protease-free BSA. Test if BSA is necessary for your assay.

Visual Troubleshooting Guides

Below are diagrams to help visualize common assay workflows and troubleshooting logic.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition A Prepare Reagents (Buffer, Enzyme, Substrate) C Add Buffer to Plate A->C B Prepare Test Compounds D Add Enzyme and Test Compound B->D C->D E Pre-incubate D->E F Initiate Reaction (Add Substrate) E->F G Incubate F->G H Read Fluorescence (Ex: 496 nm, Em: 520 nm) G->H

Caption: Standard this compound Assay Workflow.

Troubleshooting_Logic Start Problem Encountered HighBg High Background? Start->HighBg LowSignal Low/No Signal? HighBg->LowSignal No CheckAutofluorescence Check for Autofluorescence of Components HighBg->CheckAutofluorescence Yes CheckEnzyme Check Enzyme Activity LowSignal->CheckEnzyme Yes CheckContamination Check for Contamination CheckAutofluorescence->CheckContamination CheckSubstrate Check Substrate Stability CheckContamination->CheckSubstrate CheckBuffer Optimize Buffer Conditions CheckEnzyme->CheckBuffer CheckQuenching Investigate Quenching CheckBuffer->CheckQuenching

Caption: Troubleshooting Decision Tree for this compound Assays.

Interference_Pathway cluster_reagents Common Reagents Solvents Solvents (DMSO, Ethanol) Enzyme Enzyme Activity Solvents->Enzyme Affects Stability Fluorescence Rhodamine 110 Fluorescence Solvents->Fluorescence Alters Quantum Yield Detergents Detergents (Tween-20, Triton X-100) Detergents->Enzyme Can Inhibit/Denature Detergents->Fluorescence Can Quench/Scatter Additives Additives (DTT, EDTA, BSA) Additives->Enzyme Can Inhibit/Modulate Assay This compound Assay Readout Enzyme->Assay Fluorescence->Assay

Caption: Pathways of Interference from Common Reagents.

References

Adjusting M-110 concentration for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for M-110, a potent and selective ATP-competitive inhibitor of mTOR. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the mechanistic target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2] this compound is an ATP-competitive inhibitor, meaning it targets the kinase domain of mTOR. This allows it to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] This dual inhibition offers a more complete shutdown of mTOR signaling compared to allosteric inhibitors like rapamycin, which primarily affect mTORC1.[3][5]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. As a general starting point, a dose-response experiment is recommended, ranging from 10 nM to 10 µM. Based on data from similar ATP-competitive mTOR inhibitors like PP242 and Torin1, effective concentrations are often in the nanomolar to low micromolar range.[6][7][8]

Q3: How long should I treat my cells with this compound?

A3: The ideal treatment duration depends on the biological question. For assessing immediate signaling events, such as the phosphorylation of mTOR targets, a short incubation of 1 to 4 hours may be sufficient.[6][9] For assays measuring downstream functional outcomes like cell viability or proliferation, longer incubation times of 24 to 72 hours are typically required.[6]

Q4: How can I confirm that this compound is inhibiting the mTOR pathway in my cells?

A4: The most common method to verify mTOR inhibition is through Western blotting.[1][10] You should assess the phosphorylation status of key downstream targets of both mTORC1 and mTORC2. A decrease in the phosphorylation of S6K1 (at Thr389) or 4E-BP1 (at Thr37/46) indicates mTORC1 inhibition, while a reduction in Akt phosphorylation (at Ser473) signifies mTORC2 inhibition.[3][8]

Troubleshooting Guide

Problem 1: I am not observing any effect of this compound on my cells.

  • Possible Cause: Concentration is too low.

    • Solution: Perform a dose-response experiment to determine the IC50 value for your specific cell line. Increase the concentration of this compound in a stepwise manner (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

  • Possible Cause: Insufficient treatment time.

    • Solution: Increase the incubation time. Some cellular effects, like changes in proliferation, may require 24 hours or more to become apparent.

  • Possible Cause: Compound instability.

    • Solution: Ensure this compound is properly stored according to the datasheet. Prepare fresh dilutions from a stock solution for each experiment.

  • Possible Cause: Cell line is resistant.

    • Solution: Some cell lines may have mutations in the mTOR pathway that confer resistance. Confirm the activity of this compound in a sensitive control cell line.

Problem 2: I am observing excessive cytotoxicity or cell death, even at low concentrations.

  • Possible Cause: this compound concentration is too high for your specific cell line.

    • Solution: Lower the concentration range in your experiments. Even potent inhibitors can have off-target effects at high concentrations. Determine the IC50 and use concentrations around that value for your experiments.

  • Possible Cause: Prolonged treatment is causing cell stress.

    • Solution: Reduce the treatment duration. For signaling studies, a few hours may be sufficient. If long-term inhibition is needed, consider a washout experiment to assess cell recovery.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells (typically <0.1%). Run a vehicle-only control to assess the effect of the solvent.

Problem 3: My Western blot results for p-Akt (S473) are inconsistent after this compound treatment.

  • Possible Cause: Feedback loop activation.

    • Solution: Inhibition of the mTORC1/S6K1 pathway can sometimes lead to a feedback activation of the PI3K/Akt pathway, which can complicate the interpretation of p-Akt (S473) levels. Ensure you are using appropriate controls and consider shorter time points to capture the initial inhibitory effect before feedback mechanisms are fully engaged.

  • Possible Cause: Issues with the Western blot protocol.

    • Solution: mTOR is a large protein (~289 kDa), which can be challenging to transfer efficiently.[1] Use a low-percentage polyacrylamide gel (e.g., 6% or a gradient gel) and optimize your transfer conditions (e.g., overnight wet transfer at a low voltage).[1][11] Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of your target proteins.[1]

Quantitative Data Summary

The following tables provide typical concentration ranges for mTOR inhibitors based on published literature. These should be used as a starting point for optimizing the concentration of this compound in your specific experimental system.

Table 1: IC50 Values of Selected ATP-Competitive mTOR Inhibitors in Cell-Free and Cell-Based Assays

InhibitorAssay TypeTarget(s)IC50
Torkinib (PP242)Cell-freemTOR8 nM[7]
AZD8055Cell-basedmTOR0.8 nM[7]
INK128Cell-freemTOR1 nM[4]
PI-103Cell-freemTOR30 nM[7]
GedatolisibCell-basedPI3K/mTOR<1 µM in most canine tumor cell lines[12]

Table 2: Recommended Concentration Ranges for Verifying mTOR Inhibition in Cell Lines

InhibitorCell Line ExampleConcentrationEffect
RapamycinRenal Cancer (786-O)~20 nMInhibition of mTORC1 (p-S6K)[5]
RapamycinDendritic Cells1-5 µMInhibition of mTOR[9]
PP242 / Torin1Various1 µMOptimal for lysosomal biogenesis (3h treatment)[6]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a critical step in optimizing its use.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13][14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common range is from 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no cells" blank control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[14]

  • Incubation with MTT: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[14]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[15] A reference wavelength of 630 nm can be used to reduce background.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Verifying mTOR Pathway Inhibition via Western Blot

This protocol details how to confirm the inhibitory effect of this compound on its direct downstream targets.

Materials:

  • 6-well cell culture plates

  • This compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (a 3-8% Tris-Acetate or 6% SDS-PAGE gel is recommended for the large mTOR protein)[1]

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)

  • Primary antibodies (e.g., anti-p-S6K (T389), anti-S6K, anti-p-Akt (S473), anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound (and a vehicle control) for the chosen duration (e.g., 2-4 hours).

  • Cell Lysis: Place the plates on ice, wash cells once with ice-cold PBS, and then add ice-cold lysis buffer.[1] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Extraction: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[1] Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. For a large protein like mTOR, a wet transfer at 100V for 120 minutes or an overnight transfer at a lower voltage on ice is recommended.[1][11]

  • Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[11][16]

  • Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: After final washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[16] Analyze the band intensities to determine the change in phosphorylation of target proteins relative to the total protein and loading control (GAPDH).

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 (Raptor) Amino_Acids->mTORC1 Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex mTORC2 mTORC2 (Rictor) Akt->mTORC2 Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy mTORC2->Akt Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis M110 This compound M110->mTORC1 M110->mTORC2

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Select Cell Line Dose_Response 1. Perform Dose-Response (MTT Assay, 0.01-100 µM this compound) Start->Dose_Response Calculate_IC50 2. Calculate IC50 Value Dose_Response->Calculate_IC50 Select_Concentrations 3. Select Concentrations (e.g., 0.5x, 1x, 2x IC50) Calculate_IC50->Select_Concentrations Time_Course 4. Perform Time-Course (e.g., 1, 4, 24 hours) Select_Concentrations->Time_Course Western_Blot 5. Analyze Pathway Inhibition (Western Blot for p-S6K, p-Akt) Time_Course->Western_Blot Optimal_Conditions Optimal Conditions Identified Western_Blot->Optimal_Conditions

Caption: Workflow for determining the optimal concentration of this compound.

References

Validation & Comparative

Validating M-110 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The designation "M-110" can refer to at least two distinct therapeutic agents with different mechanisms of action: the bispecific T-cell engager (BiTE®) antibody MT110 (Solitomab) , and the PROTAC® protein degrader ARV-110 (Bavdegalutamide) . This guide provides a comprehensive comparison of methods to validate the cellular target engagement for both molecules, offering insights into their unique modes of action and outlining alternative therapeutic strategies.

Section 1: MT110 (Solitomab) - A Bispecific T-Cell Engager

MT110, also known as Solitomab, is a bispecific antibody that simultaneously targets the Epithelial Cell Adhesion Molecule (EpCAM) on tumor cells and the CD3 receptor on T-cells. This dual engagement physically links T-cells to cancer cells, redirecting the patient's own immune system to eradicate the tumor.

Mechanism of Action: Orchestrating a Targeted T-Cell Attack

The primary mechanism of MT110 involves the formation of a transient immunological synapse between a T-cell and a cancer cell. This forced proximity leads to T-cell activation, proliferation, and the release of cytotoxic granules containing perforin and granzymes, ultimately inducing apoptosis in the EpCAM-expressing tumor cell.

MT110_Mechanism cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_lysis Outcome Tumor EpCAM-expressing Tumor Cell TCell T-Cell MT110 MT110 (Solitomab) (EpCAM x CD3) TCell->MT110 CD3 Binding MT110->Tumor EpCAM Binding Lysis Tumor Cell Lysis (Apoptosis) MT110->Lysis Induces

Figure 1: Mechanism of action of MT110 (Solitomab).
Validating Target Engagement of MT110

Confirming the target engagement of MT110 requires a multi-faceted approach that assesses both the binding to its targets and the subsequent functional consequences.

Comparison of Target Engagement Validation Methods for MT110

MethodPrincipleKey ReadoutsProsCons
Cytotoxicity Assays Co-culture of target tumor cells and T-cells with MT110 to measure tumor cell killing.% Cell Lysis, EC50Directly measures the desired functional outcome.Can be influenced by factors other than direct target engagement (e.g., T-cell health).
T-Cell Activation Assays Measurement of T-cell activation markers or cytokine release upon co-culture with target cells and MT110.CD25, CD69 expression, IFN-γ, TNF-α releaseProvides direct evidence of immune cell engagement and activation.Cytokine release may not always correlate directly with the degree of tumor cell killing.
Immunological Synapse Imaging Visualization of the formation of the synapse between T-cells and tumor cells mediated by MT110 using advanced microscopy.Co-localization of CD3 and EpCAM, clustering of signaling moleculesProvides direct visual confirmation of the trimolecular complex formation.Technically demanding, lower throughput, and may be difficult to quantify.

Experimental Protocols

TDCC_Workflow cluster_prep Preparation cluster_coculture Co-Culture cluster_analysis Analysis TargetCells Prepare EpCAM+ Target Cells CoCulture Co-culture Target Cells, T-Cells, and MT110 (e.g., 48 hours) TargetCells->CoCulture TCells Isolate T-Cells TCells->CoCulture MT110_Dilutions Prepare Serial Dilutions of MT110 MT110_Dilutions->CoCulture LysisAssay Measure Target Cell Lysis (e.g., LDH release, luminescence) CoCulture->LysisAssay DataAnalysis Calculate % Lysis and EC50 LysisAssay->DataAnalysis

Figure 2: General workflow for a TDCC assay.

Detailed Protocol: T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay

  • Cell Preparation:

    • Culture EpCAM-positive target tumor cells to logarithmic growth phase.

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and, if desired, enrich for T-cells.

  • Assay Setup:

    • Plate target cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Prepare serial dilutions of MT110 in assay medium.

    • Add T-cells to the target cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).

    • Add the MT110 dilutions to the co-culture. Include controls with no MT110 and target cells or T-cells alone.

  • Incubation:

    • Incubate the plate at 37°C in a humidified CO2 incubator for 24-72 hours.

  • Measurement of Cytotoxicity:

    • Quantify target cell lysis using a suitable method, such as a lactate dehydrogenase (LDH) release assay or a luminescence-based cell viability assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Calculate the percentage of specific lysis for each MT110 concentration.

    • Plot the dose-response curve and determine the EC50 value.

Detailed Protocol: T-Cell Activation by Flow Cytometry

  • Co-culture:

    • Set up the co-culture of target cells, T-cells, and MT110 as described in the TDCC assay.

  • Cell Staining:

    • After the desired incubation period (e.g., 24 hours), harvest the cells.

    • Stain the cells with a cocktail of fluorescently labeled antibodies against T-cell surface markers, including CD3, CD4, CD8, and activation markers such as CD25 and CD69.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the CD4+ and CD8+ T-cell populations.

    • Quantify the percentage of cells expressing the activation markers CD25 and CD69 in the presence and absence of MT110.

Alternatives to MT110
Alternative TherapyMechanism of ActionKey Advantages over MT110Key Disadvantages
EpCAM-targeted CAR-T Cells Genetically engineered T-cells expressing a chimeric antigen receptor (CAR) that recognizes EpCAM.Potentially a single-infusion therapy with long-lasting effects.Complex and expensive manufacturing process, risk of severe cytokine release syndrome.
Other EpCAM-targeting Antibodies Monoclonal antibodies that target EpCAM and may work through antibody-dependent cell-mediated cytotoxicity (ADCC) or by blocking EpCAM signaling.Potentially better safety profile with less T-cell-mediated toxicity.May have lower efficacy compared to T-cell redirecting therapies.

Section 2: ARV-110 (Bavdegalutamide) - A PROTAC® Protein Degrader

ARV-110, also known as Bavdegalutamide, is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR). It is being developed for the treatment of prostate cancer, particularly in cases of resistance to traditional AR inhibitors.

Mechanism of Action: Hijacking the Cellular Machinery for Protein Disposal

ARV-110 is a heterobifunctional molecule with two key domains: one that binds to the Androgen Receptor and another that recruits an E3 ubiquitin ligase (cereblon). By bringing the AR and the E3 ligase into close proximity, ARV-110 facilitates the ubiquitination of the AR, marking it for degradation by the proteasome.

ARV110_Mechanism cluster_protein Target Protein cluster_e3 E3 Ligase Complex cluster_degradation Outcome AR Androgen Receptor (AR) ARV110 ARV-110 (PROTAC) AR->ARV110 AR Binding E3 E3 Ubiquitin Ligase (Cereblon) ARV110->E3 E3 Ligase Binding Degradation AR Degradation by Proteasome ARV110->Degradation Induces

Figure 3: Mechanism of action of ARV-110 (Bavdegalutamide).
Validating Target Engagement of ARV-110

Validating the target engagement of ARV-110 focuses on demonstrating the degradation of the Androgen Receptor and the formation of the key ternary complex.

Comparison of Target Engagement Validation Methods for ARV-110

MethodPrincipleKey ReadoutsProsCons
Western Blotting Immunoblotting to detect the levels of the target protein (AR) in cell lysates after treatment with ARV-110.Reduction in AR protein band intensity, DC50Relatively simple, widely available, and provides a direct measure of protein degradation.Semi-quantitative, may not be suitable for high-throughput screening.
Mass Spectrometry-based Proteomics Quantitative analysis of the proteome to measure the specific degradation of the target protein and identify potential off-target effects.Fold change in AR abundance, selectivity profileHighly sensitive, quantitative, and provides a global view of protein level changes.Requires specialized equipment and expertise in data analysis.
Ternary Complex Formation Assays Biophysical or cellular assays to detect the formation of the AR-ARV-110-E3 ligase complex.Binding affinity (KD), BRET/FRET signalDirectly measures the initial step of the PROTAC mechanism of action.Can be technically challenging and may not always correlate with the extent of protein degradation.

Experimental Protocols

WB_Workflow cluster_treatment Cell Treatment cluster_lysis Sample Preparation cluster_detection Detection CellCulture Culture AR+ Cells Treatment Treat with ARV-110 (Dose-response and time-course) CellCulture->Treatment Lysis Lyse Cells and Quantify Protein Treatment->Lysis SDSPAGE Separate Proteins by SDS-PAGE Lysis->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Blocking Block Membrane Transfer->Blocking PrimaryAb Incubate with Primary Antibody (anti-AR) Blocking->PrimaryAb SecondaryAb Incubate with Secondary Antibody PrimaryAb->SecondaryAb Detection Detect Signal and Analyze SecondaryAb->Detection

Figure 4: General workflow for Western blotting.

Detailed Protocol: Western Blotting for AR Degradation

  • Cell Treatment and Lysis:

    • Culture prostate cancer cells (e.g., LNCaP, VCaP) and treat with various concentrations of ARV-110 for different time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature the protein lysates and separate them on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the Androgen Receptor overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the extent of AR degradation.

Detailed Protocol: Ternary Complex Formation using NanoBRET™

  • Cell Engineering:

    • Generate a cell line that expresses the target protein (AR) fused to a NanoLuc® luciferase and the E3 ligase component (e.g., Cereblon) fused to a HaloTag®.

  • Assay Setup:

    • Plate the engineered cells in a 96-well plate.

    • Add the HaloTag® ligand labeled with a fluorescent acceptor.

    • Add ARV-110 at various concentrations.

  • Measurement:

    • Add the NanoLuc® substrate.

    • Measure the bioluminescence resonance energy transfer (BRET) signal, which indicates the proximity of the AR and the E3 ligase.

  • Data Analysis:

    • Plot the BRET ratio as a function of ARV-110 concentration to determine the EC50 for ternary complex formation.

Alternatives to ARV-110
Alternative TherapyMechanism of ActionKey Advantages over ARV-110Key Disadvantages
Next-Generation AR Antagonists Small molecules that bind to the AR and inhibit its function without causing degradation (e.g., Enzalutamide, Apalutamide, Darolutamide).Well-established class of drugs with known safety profiles and oral bioavailability.Resistance can develop through AR mutations or overexpression.
Other AR-targeting PROTACs PROTACs that utilize different E3 ligases or have different linkers and AR-binding moieties, potentially offering improved efficacy or safety profiles.May overcome resistance mechanisms to ARV-110 or have a better therapeutic window.Still in earlier stages of development with less clinical data available.

By employing a combination of these methodologies, researchers can robustly validate the target engagement of this compound, whether it be the bispecific antibody MT110 or the PROTAC ARV-110, and effectively compare its performance against alternative therapeutic strategies. This comprehensive approach is crucial for advancing the development of these promising anti-cancer agents.

A Comparative Analysis of M-110 and Standard-of-Care Therapies for Methamphetamine Use Disorder

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Jupiter, FL – In the landscape of treating methamphetamine use disorder (MUD), a significant unmet medical need persists. While behavioral therapies remain the cornerstone of current treatment strategies, the pipeline for pharmacological interventions is evolving. This guide provides a comparative overview of the investigational drug M-110 (MT-110) and the established standard-of-care behavioral therapies, offering researchers, scientists, and drug development professionals a synthesis of available efficacy data and experimental methodologies.

Myosin Therapeutics is developing MT-110, a novel small-molecule inhibitor of nonmuscle myosin II (NMII), as a potential first-in-class pharmacotherapy for MUD.[1] Currently in Phase I clinical trials, MT-110 represents a departure from traditional approaches by targeting the cellular machinery involved in neuronal plasticity, which is thought to be disrupted by chronic methamphetamine use. Preclinical studies have suggested that MT-110 may reduce methamphetamine-seeking behavior.[2]

The current standard of care for MUD primarily consists of behavioral interventions, as there are no FDA-approved medications for this indication. Among the most evidence-based behavioral therapies are Cognitive Behavioral Therapy (CBT) and Contingency Management (CM).

Quantitative Data Summary

Direct comparative efficacy data between MT-110 and standard-of-care behavioral therapies is not yet available due to the early stage of MT-110's clinical development. The following tables summarize the available efficacy data for each treatment modality from separate studies.

Table 1: Efficacy of Standard-of-Care Behavioral Therapies for Methamphetamine Use Disorder

TherapyStudy PopulationKey Efficacy EndpointResultCitation
Contingency Management (CM) 113 participants with MUDLonger periods of abstinence5 weeks (CM + treatment as usual) vs. 3 weeks (treatment as usual)[3][4]
Submission of negative drug samplesSignificantly more negative samples in the CM group[3][4]
Abstinence throughout the trial17.6% (CM) vs. 6.5% (treatment as usual)[5]
Cognitive Behavioral Therapy (CBT) 200 methadone patients with MUDAbstinence at post-test and 3-month follow-up30% of participants in the CBT group achieved and maintained abstinence[6]
Reduction in methamphetamine useSignificant reduction in the CBT group (P < 0.001)[6]

Table 2: Preclinical Efficacy of MT-110 for Methamphetamine Use Disorder

Preclinical ModelKey Efficacy EndpointResultCitation
Animal models of MUDMethamphetamine-seeking behaviorPreclinical studies indicate a single administration produces a long-lasting disruption of the motivation to seek methamphetamine.
Animal models of MUDBrain structural plasticityA single acute inhibition of NMII activity can produce a long-lasting effect by restoring the brain's structural plasticity to a pre-methamphetamine state.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the evaluation of MT-110's preclinical efficacy and the clinical application of standard-of-care behavioral therapies.

This compound (MT-110) Preclinical Protocol: Rodent Methamphetamine Self-Administration Model

A common preclinical model to assess the abuse potential and efficacy of treatments for substance use disorders is the intravenous self-administration paradigm in rodents.

  • Subjects: Male and female rats are typically used.

  • Surgery: Animals are surgically implanted with intravenous catheters to allow for direct infusion of methamphetamine.

  • Training: Rats are placed in operant conditioning chambers and learn to press a lever to receive an infusion of methamphetamine. This is often paired with auditory or visual cues.

  • Self-Administration Phase: Once the animals demonstrate stable self-administration behavior, they are given access to the drug for a set period each day.

  • Treatment Administration: MT-110 or a placebo is administered to the animals.

  • Assessment of Efficacy: The primary outcome is the change in the number of lever presses for methamphetamine, indicating a change in the motivation to seek the drug. Other measures can include extinction (lever pressing without drug reward) and reinstatement (relapse) paradigms, where drug-seeking behavior is triggered by cues or a small "priming" dose of methamphetamine.

Standard-of-Care: Cognitive Behavioral Therapy (CBT) Protocol

CBT for MUD is a structured form of psychotherapy that aims to help individuals identify and change destructive thinking patterns and behaviors.

  • Patient Population: Individuals diagnosed with methamphetamine use disorder.

  • Structure: Typically consists of a series of sessions (e.g., 16 sessions) delivered individually or in a group format.[6]

  • Core Components:

    • Functional Analysis: Identifying the triggers, thoughts, feelings, and consequences of methamphetamine use.

    • Skills Training: Developing coping strategies to deal with cravings and high-risk situations. This includes refusal skills, problem-solving, and decision-making.

    • Cognitive Restructuring: Identifying and challenging irrational thoughts and beliefs related to drug use.

    • Relapse Prevention: Developing a plan to manage potential relapses.

  • Assessment of Efficacy: Efficacy is typically measured by self-reported drug use, confirmed by urine drug screens, as well as changes in psychological well-being and social functioning.[6]

Standard-of-Care: Contingency Management (CM) Protocol

CM is a behavioral therapy that uses motivational incentives to encourage abstinence from drug use.

  • Patient Population: Individuals with methamphetamine use disorder.

  • Core Principle: Patients receive tangible rewards for providing objective evidence of abstinence, typically in the form of drug-free urine samples.[4]

  • Procedure:

    • Patients provide urine samples at scheduled intervals (e.g., two to three times per week).

    • For each negative sample, the patient receives a voucher or a chance to win a prize. The value of the reward often increases with consecutive negative samples.

    • A positive or missed sample typically resets the value of the reward to the initial level.[4]

  • Assessment of Efficacy: The primary outcome is the number of drug-negative urine samples submitted during the treatment period. Treatment retention is also a key measure of success.[4]

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

M110_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Meth_Receptor Methamphetamine Target (e.g., DAT, VMAT2) Neuronal_Plasticity Altered Neuronal Plasticity (Synaptic Remodeling) Meth_Receptor->Neuronal_Plasticity Chronic Methamphetamine Use Leads To Actin_Cytoskeleton Actin Cytoskeleton Actin_Cytoskeleton->Neuronal_Plasticity Contributes To NMII Nonmuscle Myosin II (NMII) NMII->Actin_Cytoskeleton Regulates M110 This compound (MT-110) M110->NMII Inhibits

Caption: Signaling Pathway of this compound in Methamphetamine Use Disorder.

MUD_Treatment_Workflow cluster_screening Initial Assessment cluster_treatment Treatment Interventions cluster_evaluation Efficacy Evaluation Screening Patient Screening and Diagnosis of MUD M110_Arm This compound Treatment Arm (Clinical Trial) Screening->M110_Arm SOC_Arm Standard of Care Arm (CBT and/or CM) Screening->SOC_Arm Urine_Screen Regular Urine Drug Screens M110_Arm->Urine_Screen Behavioral_Assess Behavioral and Psychosocial Assessments M110_Arm->Behavioral_Assess SOC_Arm->Urine_Screen SOC_Arm->Behavioral_Assess Follow_Up Long-term Follow-up Urine_Screen->Follow_Up Behavioral_Assess->Follow_Up

Caption: Experimental Workflow for a Comparative MUD Treatment Trial.

References

M-110 in Focus: A Comparative Analysis of a New Class of Nonmuscle Myosin II Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of selective nonmuscle myosin II (NMII) inhibitors presents a promising new avenue for therapeutic intervention in a range of disorders, from substance use to oncology. This guide provides a comparative overview of M-110 (MT-110), a clinical-stage NMII inhibitor, with other compounds in its class, supported by available preclinical data and detailed experimental methodologies.

At the forefront of this new class of therapeutics, this compound is a potent and selective small molecule inhibitor of nonmuscle myosin II (NMII), a family of motor proteins crucial for various cellular processes, including cell motility, division, and signaling. Developed by Myosin Therapeutics, this compound is currently in Phase I clinical trials for the treatment of methamphetamine use disorder.[1] The primary challenge in targeting NMII has been achieving selectivity over other myosin isoforms, particularly cardiac myosin II (CMII), inhibition of which can lead to significant cardiotoxicity. This compound and its precursors were rationally designed to overcome this hurdle, offering a potentially safer and more effective therapeutic profile compared to earlier, non-selective inhibitors.

Performance Comparison of NMII Inhibitors

The development of selective NMII inhibitors has been driven by the need to mitigate the off-target effects observed with non-selective compounds like blebbistatin. While a valuable research tool, blebbistatin's clinical utility is limited by its inhibition of cardiac, skeletal, and smooth muscle myosins.[2][3] this compound and the related compound MT-228 represent a significant advancement in achieving isoform selectivity.

CompoundClassTarget(s)Selectivity (NMII vs. CMII)Potency (EC50/IC50)Development StageKey Preclinical Findings
This compound (MT-110) Selective NMII InhibitorNonmuscle Myosin II>70-fold0.68 µM (cytokinesis assay)Phase I Clinical TrialHigh brain penetration; Efficacious in preclinical models of stimulant use disorder.[4][5]
MT-228 Selective NMII InhibitorNonmuscle Myosin II17-foldNot publicly availablePreclinicalHigh brain penetration; Long-lasting efficacy in animal models of stimulant use disorder after a single administration.[6]
Blebbistatin Non-selective Myosin II InhibitorNonmuscle, Cardiac, Skeletal, and Smooth Muscle Myosin IINon-selective0.5-5 µM (IC50 for various myosin II isoforms)Research Use OnlyDisrupts methamphetamine-associated memories in preclinical models; Cardiotoxic potential.[2][7]

Mechanism of Action: Targeting Addiction-Related Memory

The therapeutic rationale for using NMII inhibitors in substance use disorder stems from the protein's critical role in synaptic plasticity and memory consolidation. Specifically, NMIIB, an isoform of nonmuscle myosin II, is involved in the actin polymerization necessary for the structural changes in dendritic spines that underlie long-term memory storage.[2] Preclinical studies have shown that memories associated with methamphetamine use are uniquely susceptible to disruption by NMII inhibition.[2][8]

A single systemic administration of the non-selective inhibitor blebbistatin has been shown to disrupt the reconsolidation of methamphetamine-associated memories in rodents, leading to a long-lasting reduction in drug-seeking behavior.[2][9] This effect is achieved by interfering with the storage of these memories in the amygdala, a brain region central to emotional memory.[7] this compound, with its high brain penetrance and selectivity for NMII, is designed to leverage this mechanism while minimizing the risk of systemic toxicity.

cluster_0 Neuronal Synapse cluster_1 Therapeutic Intervention Meth Methamphetamine Actin Actin Polymerization Meth->Actin Induces sustained Spine Dendritic Spine Structural Plasticity Actin->Spine Memory Drug-Associated Memory Consolidation Spine->Memory DrugSeeking Drug Seeking Behavior Memory->DrugSeeking Triggers M110 This compound (NMII Inhibitor) M110->Memory Disrupts NMII Nonmuscle Myosin II (NMII) M110->NMII Inhibits NMII->Actin Regulates

Caption: this compound signaling pathway in disrupting drug-associated memory.

Experimental Protocols

Conditioned Place Preference (CPP) Assay

The conditioned place preference (CPP) paradigm is a standard preclinical behavioral model used to assess the rewarding effects of drugs of abuse.

Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller neutral central chamber.

Procedure:

  • Pre-Conditioning (Baseline Preference): On day 1, animals are allowed to freely explore all three chambers for a set period (e.g., 15-20 minutes), and the time spent in each chamber is recorded to determine any initial preference.

  • Conditioning: Over several days (e.g., 6-8 days), animals receive alternating injections of the drug (e.g., methamphetamine) and vehicle (e.g., saline). Following drug administration, they are confined to one of the outer chambers. After vehicle administration, they are confined to the opposite chamber. The chamber paired with the drug is counterbalanced across animals.

  • Post-Conditioning (Test): On the test day, animals are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference.

  • Extinction and Reinstatement (Optional): To model relapse, the CPP can be extinguished by repeatedly exposing the animals to the apparatus without the drug until the preference is no longer observed. Reinstatement of drug-seeking behavior can then be triggered by a priming dose of the drug, a stressor, or drug-associated cues.

PreConditioning Pre-Conditioning: Baseline Preference Test Conditioning Conditioning: Drug and Vehicle Pairings PreConditioning->Conditioning PostConditioning Post-Conditioning: CPP Test Conditioning->PostConditioning Extinction Extinction Sessions (Optional) PostConditioning->Extinction Reinstatement Reinstatement Test (Optional) Extinction->Reinstatement

Caption: Experimental workflow for the Conditioned Place Preference (CPP) assay.

Myosin ATPase Activity Assay

The ATPase activity of myosin is a measure of its motor function and is used to determine the inhibitory potential of compounds.

Principle: The assay measures the rate of ATP hydrolysis by myosin, which is detected by quantifying the amount of inorganic phosphate (Pi) released.

Materials:

  • Purified myosin isoforms (e.g., NMIIA, NMIIB, CMII)

  • Actin (for actin-activated ATPase assays)

  • ATP (radiolabeled or non-radiolabeled)

  • Assay buffer (containing appropriate salts and pH buffering agents)

  • Malachite green reagent or other phosphate detection system

  • Test compounds (e.g., this compound, blebbistatin)

Procedure:

  • Reaction Setup: Myosin is incubated in the assay buffer in the presence of varying concentrations of the test compound.

  • Initiation: The reaction is initiated by the addition of ATP. For actin-activated assays, actin is also included in the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Termination: The reaction is stopped by the addition of a quenching agent (e.g., perchloric acid or SDS).

  • Phosphate Detection: The amount of released Pi is quantified. For radiolabeled ATP, this involves separating the labeled Pi from the unreacted ATP. For non-radiolabeled assays, a colorimetric reagent like malachite green is added, and the absorbance is measured.

  • Data Analysis: The rate of ATPase activity is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound and other selective nonmuscle myosin II inhibitors represent a promising new frontier in the development of targeted therapies for a variety of diseases, including substance use disorders. By achieving high selectivity for NMII over other myosin isoforms, these compounds have the potential to offer a favorable safety profile, a critical factor for clinical success. The preclinical data, though still emerging for this compound specifically, suggests a strong rationale for its continued development. Further clinical investigation will be crucial to fully elucidate the therapeutic potential of this compound and its place in the evolving landscape of precision medicine.

References

M-110 (ARV-110/Bavdegalutamide): A Novel Androgen Receptor Degrader Demonstrates Efficacy in Enzalutamide-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

NEW HAVEN, Conn. – Preclinical research highlights the significant potential of M-110 (also known as ARV-110 or bavdegalutamide) in overcoming resistance to current standard-of-care therapies for metastatic castration-resistant prostate cancer (mCRPC). Developed by Arvinas, this compound is an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) protein degrader designed to selectively target and eliminate the androgen receptor (AR), a key driver of prostate cancer growth.[1][2][3] Studies in enzalutamide-resistant prostate cancer models have shown that this compound effectively degrades the AR protein, leading to potent anti-tumor activity.[1][4][5][6][7][8]

Enzalutamide, a second-generation non-steroidal antiandrogen, is a cornerstone treatment for mCRPC. However, the development of resistance, often driven by AR gene amplification, point mutations, or the expression of AR splice variants, presents a major clinical challenge.[9] this compound offers a distinct mechanism of action by not just inhibiting the AR, but by triggering its degradation, thereby addressing key mechanisms of resistance to enzalutamide.[3][10]

Comparative Efficacy in Preclinical Models

This compound has demonstrated superior or comparable efficacy to enzalutamide in various preclinical models of prostate cancer, particularly in those resistant to enzalutamide.

In Vitro Studies

In prostate cancer cell lines, this compound has shown potent and rapid degradation of the AR.[11] It robustly degrades AR in cell lines such as LNCaP and VCaP with a half-maximal degradation concentration (DC50) of approximately 1 nM.[1][7][8][11][12][13] Notably, this compound also effectively degrades clinically relevant mutant forms of the AR known to confer resistance to enzalutamide.[1][7][8][14]

Cell LineDrugIC50 (PSA Synthesis)Apoptosis InductionAR Degradation (DC50)
LNCaP (AR overexpressing)This compound (ARV-110) 10 nM 50-100x more potent than enzalutamide ~1 nM
Enzalutamide100 nM--
VCaPThis compound (ARV-110) -Potent apoptosis induction~1 nM
Enzalutamide---

Data compiled from preclinical studies.[1][11][13]

In Vivo Studies

The anti-tumor activity of this compound has been confirmed in animal models. In an enzalutamide-resistant VCaP xenograft model, oral administration of this compound resulted in significant tumor growth inhibition and a reduction in the expression of AR-target genes.[1][7][8][14] One study highlighted that in this model, this compound achieved greater than 90% AR degradation at a dose of 1 mg/kg.[1][7][8][14] In a VCaP xenograft mouse model, this compound at doses of 1 and 3 mg/kg resulted in tumor growth inhibition of 101% and 109% respectively, compared to 79% for enzalutamide.[11]

Animal ModelTreatmentDosageTumor Growth InhibitionAR Degradation
Enzalutamide-resistant VCaP xenograftThis compound (ARV-110) 1 mg/kg/day Significant >90%
Enzalutamide---
VCaP xenograftThis compound (ARV-110) 1 mg/kg 101% -
This compound (ARV-110) 3 mg/kg 109% -
Enzalutamide-79% -

Data compiled from preclinical studies.[1][11]

Mechanism of Action: A Novel Approach to Target AR

This compound functions as a PROTAC, a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, in this case, the androgen receptor. This recruitment leads to the polyubiquitination of the AR, marking it for degradation by the proteasome.[2][12][13] This degradation-based mechanism is distinct from traditional inhibitors like enzalutamide, which only block the receptor's function. By eliminating the AR protein entirely, this compound can overcome resistance mechanisms that involve AR overexpression or mutations that reduce the binding affinity of inhibitors.[3]

M110_Mechanism_of_Action cluster_cell Prostate Cancer Cell cluster_ternary M110 This compound (ARV-110) AR Androgen Receptor (AR) M110->AR Binds to AR E3_Ligase Cereblon E3 Ligase M110->E3_Ligase Recruits E3 Ligase M110->E3_Ligase AR->M110 Proteasome Proteasome AR->Proteasome Targeted for Degradation E3_Ligase->AR Polyubiquitinates AR Degraded AR Fragments Degraded AR Fragments Proteasome->Degraded AR Fragments Degrades AR Ub Ubiquitin

Caption: Mechanism of action of this compound (ARV-110).

Experimental Protocols

In Vitro AR Degradation Assay

Prostate cancer cell lines (LNCaP and VCaP) were cultured in appropriate media supplemented with fetal bovine serum. Cells were treated with varying concentrations of this compound (ARV-110) or vehicle control for a specified period (e.g., 4 to 24 hours). Following treatment, cells were lysed, and protein concentrations were determined. AR protein levels were assessed by Western blotting using an anti-AR antibody. The half-maximal degradation concentration (DC50) was calculated by fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Studies

An enzalutamide-resistant VCaP xenograft model was established by serially passaging VCaP tumors in castrated male CB17/SCID mice treated with enzalutamide (20 mg/kg) for over two years.[12] Once tumors reached a specified volume, mice were randomized to receive daily oral doses of this compound (ARV-110) at 3 mg/kg or 10 mg/kg, enzalutamide at 20 mg/kg, or vehicle control.[12] Tumor volumes were measured twice weekly. At the end of the study, tumors were harvested for pharmacodynamic analysis, including Western blotting for AR levels.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy A1 Prostate Cancer Cell Lines (e.g., VCaP) A2 Treatment with this compound or Enzalutamide A1->A2 A3 Cell Lysis and Western Blot A2->A3 A4 Analysis of AR Levels (DC50) A3->A4 B1 Enzalutamide-Resistant VCaP Xenograft Model B2 Oral Dosing with this compound, Enzalutamide, or Vehicle B1->B2 B3 Tumor Volume Measurement B2->B3 B4 Pharmacodynamic Analysis (AR Levels) B3->B4

Caption: Experimental workflow for preclinical evaluation.

Conclusion

This compound (ARV-110/bavdegalutamide) represents a promising therapeutic strategy for patients with enzalutamide-resistant mCRPC. Its novel mechanism of action, which involves the targeted degradation of the androgen receptor, allows it to overcome key resistance mechanisms that limit the efficacy of current AR inhibitors. The robust preclinical data, demonstrating potent anti-tumor activity in enzalutamide-resistant models, supported the initiation of clinical trials to evaluate its safety and efficacy in patients.[2] The ongoing clinical development of this compound will be crucial in determining its future role in the treatment landscape of advanced prostate cancer.[15]

References

Cross-reactivity studies of M-110 antibody

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to "M-110" Antibodies and Their Alternatives for Researchers

In the vast landscape of biological research, the specificity and reliability of antibodies are paramount. The designation "this compound" is associated with several distinct antibodies targeting different proteins of high research interest. This guide provides a comprehensive comparison of these "this compound" antibodies and their alternatives, focusing on their cross-reactivity and specificity to aid researchers, scientists, and drug development professionals in selecting the most suitable reagents for their experimental needs.

MS110: The Anti-BRCA1 Antibody

The Breast Cancer Type 1 susceptibility protein (BRCA1) is a critical tumor suppressor involved in DNA repair. The monoclonal antibody MS110 is widely used for its detection.

Comparison of Anti-BRCA1 Antibodies
FeatureMS110 (Clone: MS110)D-9 (Clone: D-9)Polyclonal Anti-BRCA1 (#9010)
Target BRCA1BRCA1BRCA1
Host Species MouseNot SpecifiedRabbit
Clonality MonoclonalNot SpecifiedPolyclonal
Validated Applications IHC-P, ICC/IF, Flow CytometryWB, IPWB, IP
Species Reactivity Human[1][2]HumanHuman
Specificity/Cross-Reactivity Notes Recognizes an N-terminal epitope (amino acids 1-304) of human BRCA1.[1] A validation study found it detects BRCA1 in IHC on formalin-fixed samples but with significant run-to-run variability. It was found to be unreliable for immunoprecipitation and Western blot in cells with endogenous expression. Predominantly nuclear staining is observed after microwave antigen retrieval.[3]Shown to be specific in Western blot and immunoprecipitation assays.Detects endogenous levels of total BRCA1 protein (nuclear isoforms 1, 2, and 4). It does not cross-react with BRCA2.[4]
Experimental Workflow for Antibody Specificity Testing

A crucial step in antibody validation is to determine its specificity. The following workflow outlines a general procedure for assessing antibody cross-reactivity.

Antibody_Specificity_Workflow A Target Protein Overexpression D Western Blot A->D E Immunocytochemistry (ICC) A->E F ELISA A->F B Knockout/Knockdown Cell Line B->D B->E C Related Family Member Overexpression C->D Cross-reactivity check C->F G Positive Control Tissue I Immunohistochemistry (IHC) G->I H Negative Control Tissue H->I

Caption: A generalized workflow for testing antibody specificity and cross-reactivity.

MA1-110: The Anti-Nestin Antibody

Nestin is an intermediate filament protein expressed in progenitor cells of the central nervous system, making it a key marker for neural stem cells. The monoclonal antibody MA1-110 (clone 10C2) is a common tool for its detection.

Comparison of Anti-Nestin Antibodies
FeatureMA1-110 (Clone: 10C2)Polyclonal Anti-Nestin (#10959)MAB2736 (Clone: 307501)
Target NestinNestinNestin
Host Species MouseRabbitMouse
Clonality MonoclonalPolyclonalMonoclonal
Validated Applications WB, ICC/IF, IHC, Flow Cytometry[5]Not SpecifiedWB, ICC/IF
Species Reactivity Human, Mouse[5]Human, Mouse[6]Mouse, Rat[7]
Specificity/Cross-Reactivity Notes Recognizes human Nestin protein corresponding to residues 1464-1614.[5] Detects a band at ~250 kDa in Western blot.[5]Recognizes endogenous levels of total Nestin protein.[6]Detects mouse and rat Nestin in Western blots.[7]

MT110 (Solitomab): The Bispecific Anti-EpCAM/CD3 Antibody

MT110, also known as Solitomab, is a bispecific T-cell engager (BiTE®) antibody construct designed for cancer immunotherapy. It simultaneously binds to the Epithelial Cell Adhesion Molecule (EpCAM) on tumor cells and CD3 on T-cells, redirecting T-cells to kill tumor cells. Due to its therapeutic nature, a critical aspect is its on-target, off-tumor cross-reactivity with normal tissues expressing EpCAM.

Comparison of Anti-EpCAM Bispecific Antibodies
FeatureMT110 (Solitomab)CatumaxomabBF-588-DualCAB
Target EpCAM x CD3EpCAM x CD3EpCAM x CD3
Format Bispecific T-cell Engager (BiTE®), scFv-basedTrifunctional antibody (rat/mouse hybrid)Conditionally Active Biologic (CAB), bispecific
Species Reactivity HumanHumanHuman, Cynomolgus Monkey
Therapeutic Application Solid TumorsMalignant AscitesSolid Tumors (preclinical)
Specificity/Cross-Reactivity Notes Engages T-cells to lyse EpCAM-positive cells. Development was challenged by on-target, off-tumor toxicities in normal tissues expressing EpCAM.[8]Approved for the treatment of malignant ascites. Systemic administration led to severe side effects.Designed to be active in the acidic tumor microenvironment to reduce on-target, off-tumor toxicity. Does not cross-react with canine, rat, or mouse proteins.[9]
Signaling Pathway of EpCAM

EpCAM is not just a cell adhesion molecule but also participates in cell signaling, contributing to proliferation and differentiation.

EpCAM_Signaling EpCAM EpCAM TACE TACE/ADAM17 EpCAM->TACE Cleavage PS2 Presenilin-2 EpCAM->PS2 Cleavage EpEX EpEX (Extracellular Domain) TACE->EpEX Releases EpICD EpICD (Intracellular Domain) PS2->EpICD Releases FHL2 FHL2 EpICD->FHL2 Nuclear_Complex Nuclear Complex EpICD->Nuclear_Complex beta_catenin β-catenin FHL2->beta_catenin FHL2->Nuclear_Complex Lef1 Lef-1 beta_catenin->Lef1 beta_catenin->Nuclear_Complex Lef1->Nuclear_Complex Gene_Transcription Gene Transcription (c-myc, cyclin A/E) Nuclear_Complex->Gene_Transcription

Caption: Simplified EpCAM signaling pathway upon proteolytic cleavage.

Anti-SP110 Antibodies

SP110 is a nuclear body protein and a transcriptional coactivator. Antibodies against SP110 are used to study its role in gene regulation and its association with certain diseases.

Comparison of Anti-SP110 Antibodies
FeatureRabbit Polyclonal (ab67221)Rabbit Polyclonal (NBP2-20461)Mouse Monoclonal (sc-376741, Clone: B-10)
Target SP110SP110SP110
Host Species RabbitRabbitMouse
Clonality PolyclonalPolyclonalMonoclonal
Validated Applications WBWBWB, IP, IF, IHC(P), ELISA
Species Reactivity HumanNot SpecifiedHuman[10]
Specificity/Cross-Reactivity Notes Recognizes isoforms a, b, and c of human SP110. A study showed a rabbit anti-Sp110 antiserum did not cross-react with the related protein Sp140.Recognizes a recombinant protein encompassing a sequence within the center region of human SP110.[11]Specific for an epitope mapping between amino acids 1-28 at the N-terminus of human SP110.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results in antibody-based assays.

Western Blot Protocol for Specificity Testing
  • Sample Preparation: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Immunohistochemistry (IHC) Protocol for Cross-Reactivity Assessment
  • Deparaffinization and Rehydration: Deparaffinize formalin-fixed paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with a protein block or normal serum from the same species as the secondary antibody.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution in a humidified chamber overnight at 4°C.

  • Washing: Wash sections with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system.

  • Chromogen: Add a chromogen substrate such as DAB (3,3'-Diaminobenzidine) and monitor for color development.

  • Counterstaining: Lightly counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

This guide provides a starting point for researchers to compare and select appropriate "this compound" antibodies and their alternatives. It is crucial to perform in-house validation for the specific application and experimental system to ensure data accuracy and reproducibility.

References

Unlocking a New Paradigm in Methamphetamine Use Disorder Treatment: Preclinical Validation of M-110 in Novel Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the novel nonmuscle myosin II (NMII) inhibitor, M-110, against other therapeutic alternatives for Methamphetamine Use Disorder (MUD). Supported by experimental data, this document details the preclinical validation of this compound, highlighting its unique mechanism of action and potential to prevent relapse.

Myosin Therapeutics is advancing this compound, a pioneering small molecule inhibitor of nonmuscle myosin II (NMII), for the treatment of methamphetamine use disorder (MUD).[1][2] Currently entering Phase 1 clinical trials, this compound has demonstrated significant promise in preclinical studies by disrupting the cellular processes underlying addiction-related memories, a key trigger for relapse.[3][4] MUD is a significant public health issue with no currently FDA-approved pharmacotherapies, making the development of novel treatments like this compound a critical area of research.[3][5]

Comparative Efficacy of this compound in Preclinical Models

The preclinical efficacy of this compound and its analogs, such as the pan-myosin II inhibitor Blebbistatin, has been evaluated in established rodent models of MUD. These models are designed to simulate human drug-taking, craving, and relapse behaviors. The data presented below summarizes the performance of NMII inhibitors compared to other compounds that have been investigated for MUD treatment.

Compound ClassRepresentative Compound(s)Preclinical ModelKey Efficacy EndpointOutcome
Nonmuscle Myosin II Inhibitor This compound, Blebbistatin Context-Induced Reinstatement Reduction in Drug-Seeking Behavior Single administration produces a long-lasting disruption of drug-seeking. [6]
Dopamine/Norepinephrine Reuptake InhibitorBupropionMethamphetamine Self-AdministrationReduction in Methamphetamine IntakeModest reduction in self-administration in monkeys.[7]
Opioid AntagonistNaltrexoneCue-Induced ReinstatementReduction in Drug-Seeking BehaviorAttenuates cue-induced methamphetamine seeking in animals.[7]
Wakefulness-Promoting AgentModafinilMethamphetamine Self-AdministrationReduction in Methamphetamine IntakeDecreases methamphetamine self-administration in rodents.[8][9]

Experimental Protocols

The validation of this compound's preclinical efficacy relies on standardized and reproducible experimental models. The following protocols are central to assessing the potential of novel compounds in treating MUD.

Methamphetamine Self-Administration and Reinstatement Model

This widely used rodent model assesses the reinforcing properties of a drug and the propensity for relapse.[10]

  • Acquisition Phase: Rodents are trained to self-administer intravenous infusions of methamphetamine by performing a specific action, such as pressing a lever. This phase establishes the reinforcing effects of the drug.

  • Extinction Phase: The drug is no longer delivered upon the operant response (e.g., lever press), leading to a gradual decrease in the behavior.

  • Reinstatement (Relapse) Phase: Following extinction, drug-seeking behavior is reinstated by presenting drug-associated cues (e.g., lights and tones that were paired with drug infusion), a small, non-contingent "priming" dose of methamphetamine, or a stressor.

  • Therapeutic Intervention: this compound or a vehicle control is administered prior to the reinstatement phase to evaluate its ability to block the re-emergence of drug-seeking behavior.

Conditioned Place Preference (CPP)

The CPP model is utilized to measure the rewarding effects of a drug.

  • Pre-Conditioning: The animal's baseline preference for two distinct environments is established.

  • Conditioning: One environment is consistently paired with the administration of methamphetamine, while the other is paired with a saline injection.

  • Post-Conditioning (Test): The animal is allowed to freely explore both environments, and the time spent in each is measured. A significant increase in time spent in the drug-paired environment indicates a conditioned preference for the drug's rewarding effects.

  • Therapeutic Intervention: this compound can be administered during the conditioning phase to assess its ability to block the formation of drug-associated memories or before the test phase to evaluate its effect on the expression of drug-seeking behavior.

Visualizing the Science Behind this compound

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its preclinical validation.

M110_Mechanism_of_Action cluster_synapse Synapse Meth Methamphetamine DA_Release Increased Dopamine Release Meth->DA_Release Synaptic_Changes Synaptic Plasticity (LTP) DA_Release->Synaptic_Changes Spine_Growth Dendritic Spine Growth Synaptic_Changes->Spine_Growth Memory Drug-Associated Memory Storage Spine_Growth->Memory NMII Nonmuscle Myosin II (NMII) Actin Actin Polymerization NMII->Actin Actin->Spine_Growth M110 This compound Block Inhibition M110->Block Block->NMII Relapse Relapse Memory->Relapse

Caption: Proposed mechanism of this compound in disrupting methamphetamine-associated memory.

Preclinical_Workflow cluster_workflow Preclinical Validation Workflow for this compound Model Select Preclinical Model (e.g., Self-Administration) Acquisition Acquisition of Methamphetamine Self-Administration Model->Acquisition Extinction Extinction Training Acquisition->Extinction Grouping Randomize into Treatment Groups (this compound vs. Vehicle) Extinction->Grouping Treatment Administer this compound or Vehicle Grouping->Treatment Reinstatement Induce Reinstatement (Cue, Drug, or Stress) Treatment->Reinstatement Data Measure Drug-Seeking Behavior (e.g., Lever Presses) Reinstatement->Data Analysis Statistical Analysis and Comparison Data->Analysis

Caption: Experimental workflow for evaluating this compound in a reinstatement model.

The Future of MUD Treatment

The unique mechanism of this compound, which targets the consolidation of drug-associated memories rather than directly modulating neurotransmitter systems, represents a promising and novel therapeutic strategy for MUD.[6][11] By disrupting the cellular machinery responsible for the long-term storage of these memories, this compound has the potential to reduce craving and prevent relapse, addressing a core challenge in the treatment of addiction. The preclinical data strongly support the continued development of this compound as a first-in-class therapy for individuals with methamphetamine use disorder. Further clinical investigation is warranted to determine its safety and efficacy in humans.

References

A Comparative Analysis of M-110 (Solitomab) and Similar EpCAM-Targeting Bispecific T-Cell Engager (BiTE®) Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the BiTE® antibody M-110 (solitomab) with other similar antibodies targeting the Epithelial Cell Adhesion Molecule (EpCAM), a prominent tumor-associated antigen. The focus of this comparison is to offer an objective overview of their performance based on available preclinical and clinical data, alongside detailed experimental methodologies.

Introduction to EpCAM-Targeting BiTE® Antibodies

Bispecific T-cell Engagers (BiTEs) are a class of artificial bispecific monoclonal antibodies designed to redirect the cytotoxic activity of T-cells against cancer cells.[1] They are fusion proteins typically composed of two single-chain variable fragments (scFvs), one binding to the CD3 receptor on T-cells and the other to a tumor-specific antigen on cancer cells.[1] This dual-targeting mechanism facilitates the formation of a cytolytic synapse between the T-cell and the tumor cell, leading to T-cell activation and subsequent tumor cell lysis, independent of major histocompatibility complex (MHC) class I presentation.[1][2]

This compound (solitomab) is a BiTE® antibody construct that targets EpCAM on tumor cells and CD3 on T-cells.[3][4] EpCAM is a transmembrane glycoprotein highly expressed in a variety of adenocarcinomas and squamous cell carcinomas, making it an attractive target for cancer immunotherapy.[4] This guide will compare this compound with another well-characterized EpCAM-targeting antibody, Catumaxomab, and briefly touch upon other emerging similar constructs.

Comparative Data Presentation

The following tables summarize the key characteristics and performance data of this compound and Catumaxomab.

Table 1: General Characteristics of this compound and Catumaxomab

FeatureThis compound (Solitomab)Catumaxomab (Removab®)
Structure Bispecific T-cell Engager (BiTE®) - single-chain antibody with two scFvs (anti-EpCAM and anti-CD3)Trifunctional rat-mouse hybrid monoclonal antibody (anti-EpCAM, anti-CD3, and a functional Fc region)[5]
Target Antigens EpCAM, CD3EpCAM, CD3, Fcγ receptors (FcγRI, FcγRIIa, FcγRIII) on accessory immune cells (e.g., macrophages, NK cells)[6]
Mechanism of Action Redirects T-cells to lyse EpCAM-expressing tumor cells.[3]Redirects T-cells and engages accessory immune cells (ADCC, phagocytosis) to kill EpCAM-expressing tumor cells.[6]
Clinical Status Investigated in Phase I clinical trials for solid tumors; development discontinued due to dose-limiting toxicities.[4]Previously approved in the EU for the treatment of malignant ascites; marketing authorization withdrawn for commercial reasons.[5]

Table 2: Quantitative Performance Data of this compound and Catumaxomab

ParameterThis compound (Solitomab)Catumaxomab
Binding Affinity (KD) to human EpCAM Data not consistently reported in searched literature.5.6 x 10⁻¹⁰ M[7][8]
Binding Affinity (KD) to human CD3 Data not consistently reported in searched literature.Data not consistently reported in searched literature.
In Vitro Cytotoxicity (EC50) Effective at concentrations as low as 0.1 ng/mL, with significant cytotoxicity observed at 1 µg/mL in various cancer cell lines.[3][9][10]EC50 values range from 0.03 ng/mL to 0.16 ng/mL in bladder cancer cells.[9]
Half-life Approximately 4.5 hours[4]Approximately 2.5 days[6]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways involved in the mechanism of action of EpCAM-targeting BiTE® antibodies and the intrinsic signaling of EpCAM.

BiTE_Mechanism Mechanism of Action of EpCAM-targeting BiTE® Antibodies cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_synapse Immunological Synapse Formation Tumor EpCAM-expressing Tumor Cell BiTE BiTE® Antibody (e.g., this compound) Tumor->BiTE binds to EpCAM scFv EpCAM EpCAM TCell T-Cell TCell->BiTE binds to CD3 scFv CD3 CD3 Activation T-Cell Activation BiTE->Activation Proliferation T-Cell Proliferation Activation->Proliferation Cytokine Cytokine Release (IFN-γ, TNF-α) Activation->Cytokine Lysis Tumor Cell Lysis (Perforin/Granzyme) Activation->Lysis Lysis->Tumor induces apoptosis

Caption: Mechanism of Action of EpCAM-targeting BiTE® Antibodies.

EpCAM_Signaling EpCAM Intrinsic Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EpCAM EpCAM TACE TACE/ADAM17 EpCAM->TACE cleavage PS2 Presenilin-2 (γ-secretase) EpCAM->PS2 cleavage EpEX EpEX (extracellular domain) TACE->EpEX releases EpICD EpICD (intracellular domain) PS2->EpICD releases EGFR EGFR Signaling EpEX->EGFR activates Complex EpICD/FHL2/β-catenin/Lef-1 Complex EpICD->Complex forms complex with Transcription Gene Transcription (c-myc, cyclin D1) Complex->Transcription initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation promotes EGFR->Proliferation

Caption: EpCAM Intrinsic Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vitro Cytotoxicity Assay (Chromium-51 Release Assay)

This protocol outlines a standard method for assessing the cytotoxic potential of BiTE® antibodies.[11][12][13][14]

Objective: To quantify the lysis of EpCAM-positive tumor cells mediated by T-cells engaged by BiTE® antibodies.

Materials:

  • Target cells: EpCAM-expressing cancer cell line (e.g., Kato III, BxPC-3).

  • Effector cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • BiTE® antibody: this compound (solitomab) or comparator antibody.

  • Control antibody: A non-targeting BiTE® or vehicle control.

  • Chromium-51 (⁵¹Cr) sodium chromate.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • 96-well round-bottom plates.

  • Gamma counter.

  • Triton X-100 or similar detergent for maximum lysis control.

Procedure:

  • Target Cell Labeling:

    • Harvest target cells and resuspend at 1 x 10⁶ cells/mL in RPMI-1640 with 10% FBS.

    • Add 100 µCi of ⁵¹Cr to the cell suspension and incubate for 1-2 hours at 37°C with occasional mixing.

    • Wash the labeled target cells three times with fresh medium to remove excess ⁵¹Cr.

    • Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Plate 100 µL of labeled target cells (1 x 10⁴ cells) into each well of a 96-well plate.

    • Prepare serial dilutions of the BiTE® antibody and control antibody.

    • Isolate effector cells (PBMCs) and resuspend to the desired concentration to achieve different Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

    • Add 50 µL of the appropriate antibody dilution to the wells.

    • Add 50 µL of the effector cell suspension to the wells.

    • For spontaneous release control wells, add 100 µL of medium instead of effector cells and antibody.

    • For maximum release control wells, add 100 µL of medium containing 1% Triton X-100.

  • Incubation and Measurement:

    • Incubate the plate for 4-18 hours at 37°C in a CO₂ incubator.

    • After incubation, centrifuge the plate at 200 x g for 5 minutes.

    • Carefully collect 100 µL of the supernatant from each well and transfer to tubes for gamma counting.

    • Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Plot the percentage of specific lysis against the antibody concentration to determine the EC50 value (the concentration of antibody that induces 50% of the maximum specific lysis).

Cytotoxicity_Workflow Chromium-51 Release Cytotoxicity Assay Workflow Start Start Label Label Target Cells with ⁵¹Cr Start->Label Wash1 Wash Labeled Target Cells Label->Wash1 Plate_Targets Plate Target Cells Wash1->Plate_Targets Add_Abs Add Antibodies Plate_Targets->Add_Abs Prepare_Abs Prepare Antibody Dilutions Prepare_Abs->Add_Abs Prepare_Effectors Prepare Effector Cells (PBMCs) Add_Effectors Add Effector Cells Prepare_Effectors->Add_Effectors Add_Abs->Add_Effectors Incubate Incubate (4-18h) Add_Effectors->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Measure_CPM Measure Radioactivity (Gamma Counter) Collect_Supernatant->Measure_CPM Calculate_Lysis Calculate % Specific Lysis Measure_CPM->Calculate_Lysis Determine_EC50 Determine EC50 Calculate_Lysis->Determine_EC50 End End Determine_EC50->End

Caption: Workflow for Chromium-51 Release Cytotoxicity Assay.

T-Cell Activation Assay (Flow Cytometry)

This protocol describes a method to assess T-cell activation by measuring the expression of activation markers using flow cytometry.[15][16][17]

Objective: To quantify the upregulation of T-cell activation markers (e.g., CD25, CD69) in response to BiTE® antibody-mediated engagement with target cells.

Materials:

  • Target cells: EpCAM-expressing cancer cell line.

  • Effector cells: Human PBMCs.

  • BiTE® antibody: this compound (solitomab) or comparator antibody.

  • Control antibody: A non-targeting BiTE® or vehicle control.

  • Fluorochrome-conjugated antibodies against human CD3, CD4, CD8, CD25, and CD69.

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • 96-well U-bottom plates.

  • Flow cytometer.

Procedure:

  • Co-culture Setup:

    • Plate target cells (e.g., 5 x 10⁴ cells/well) in a 96-well U-bottom plate.

    • Add effector cells (PBMCs) at a specific E:T ratio (e.g., 10:1).

    • Add the BiTE® antibody or control antibody at various concentrations.

    • Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.

  • Cell Staining:

    • Harvest the cells from each well and transfer to FACS tubes or a 96-well V-bottom plate.

    • Wash the cells with FACS buffer.

    • Resuspend the cells in 50 µL of FACS buffer containing the cocktail of fluorochrome-conjugated antibodies (anti-CD3, -CD4, -CD8, -CD25, -CD69).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

    • Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • Further gate on CD4+ and CD8+ T-cell populations.

    • Analyze the expression of CD25 and CD69 on the gated T-cell populations.

  • Data Analysis:

    • Determine the percentage of CD25+ and CD69+ cells within the CD4+ and CD8+ T-cell populations for each condition.

    • Compare the expression of activation markers in the presence of the BiTE® antibody to the control conditions.

TCell_Activation_Workflow T-Cell Activation Assay Workflow (Flow Cytometry) Start Start CoCulture Co-culture Target Cells, PBMCs, and Antibodies Start->CoCulture Incubate Incubate (24-72h) CoCulture->Incubate Harvest Harvest Cells Incubate->Harvest Wash1 Wash Cells Harvest->Wash1 Stain Stain with Fluorochrome- conjugated Antibodies Wash1->Stain Incubate_Stain Incubate (30 min, 4°C) Stain->Incubate_Stain Wash2 Wash Cells (x2) Incubate_Stain->Wash2 Resuspend Resuspend in FACS Buffer Wash2->Resuspend Acquire Acquire on Flow Cytometer Resuspend->Acquire Gate Gate on T-Cell Populations (CD4+, CD8+) Acquire->Gate Analyze Analyze Activation Marker Expression (CD25, CD69) Gate->Analyze End End Analyze->End

Caption: Workflow for T-Cell Activation Assay using Flow Cytometry.

Conclusion

This compound (solitomab) and Catumaxomab represent two distinct approaches to targeting EpCAM for cancer immunotherapy. While both leverage the principle of redirecting T-cells to tumor cells, their structural differences lead to different mechanisms of action and pharmacokinetic profiles. This compound, as a classic BiTE®, offers a smaller, potentially more tumor-penetrant format, but its development was halted due to toxicity. Catumaxomab's trifunctional design engages a broader immune response by recruiting accessory cells, which may contribute to its efficacy but also presents a more complex molecular entity.

The data presented in this guide, along with the detailed experimental protocols, provide a foundation for researchers to objectively compare these and other emerging EpCAM-targeting bispecific antibodies. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this class of immunotherapies and to identify patient populations most likely to benefit from them.

References

M-110: A Novel Therapeutic in the Landscape of Opioid Withdrawal Management

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of M-110 (zolunicant) against established first-line therapies for opioid withdrawal syndrome.

This guide offers a detailed comparison of this compound (zolunicant), an investigational therapeutic for opioid withdrawal, with the current standard-of-care treatments. The information is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of mechanisms of action, available efficacy data, and experimental protocols.

Introduction to this compound (Zolunicant)

This compound, also known as zolunicant or 18-MC, is a novel, non-hallucinogenic analog of ibogaine being developed for the treatment of opioid withdrawal. It functions as an antagonist of the α3β4 nicotinic cholinergic receptor.[1] Preclinical studies have indicated its potential in reducing markers of opioid withdrawal and decreasing opioid self-administration.[2] A recently completed Phase 1 clinical trial in healthy volunteers demonstrated that this compound was well-tolerated and had a favorable safety profile, with no serious adverse events reported.[2][3] The company is now advancing this compound to a Phase 2a clinical trial to evaluate its efficacy in individuals undergoing supervised opioid withdrawal.[2]

Current Therapeutic Landscape for Opioid Withdrawal

The management of opioid withdrawal syndrome currently relies on several established pharmacological agents. These can be broadly categorized into opioid agonists and alpha-2 adrenergic agonists.

  • Opioid Agonists (Methadone and Buprenorphine): These medications work by substituting the opioid of dependence with a longer-acting opioid that can be tapered over time, thereby mitigating withdrawal symptoms and cravings.[4][5][6][7][8]

    • Methadone: A long-acting mu-opioid receptor agonist.

    • Buprenorphine: A partial mu-opioid receptor agonist, which offers a better safety profile compared to full agonists like methadone.[9][10][11][12][13]

  • Alpha-2 Adrenergic Agonists (Clonidine and Lofexidine): These agents are non-opioid medications that reduce the sympathetic nervous system hyperactivity characteristic of opioid withdrawal. They are effective in managing symptoms such as anxiety, restlessness, sweating, and tremors.[14][15][16][17][18]

    • Clonidine: An off-label treatment for opioid withdrawal.

    • Lofexidine: FDA-approved for the mitigation of opioid withdrawal symptoms and is associated with a lower risk of hypotension compared to clonidine.[15][19][20][21]

Comparative Efficacy and Safety

Direct comparative efficacy data from clinical trials involving this compound is not yet available. The following table summarizes the key characteristics and findings for this compound and the standard-of-care therapeutics based on existing literature.

TherapeuticMechanism of ActionAdministrationKey Efficacy FindingsCommon Adverse Events
This compound (Zolunicant) α3β4 nicotinic cholinergic receptor antagonistOralPreclinical data suggests a reduction in opioid withdrawal markers and self-administration.[2] Phase 1 in healthy volunteers showed good tolerability.[2][3]Mild to moderate and transient adverse events observed in Phase 1.[2]
Methadone Full mu-opioid receptor agonistOralEffective in reducing withdrawal symptoms and cravings.[5][6][7][8]Sedation, respiratory depression, constipation, potential for dependence.
Buprenorphine Partial mu-opioid receptor agonistSublingual, TransdermalReduces withdrawal symptoms and cravings; better safety profile than methadone.[9][11][12][13] More effective than clonidine and lofexidine.[9][10]Headache, nausea, constipation, potential for precipitated withdrawal if administered too soon.
Clonidine Alpha-2 adrenergic agonistOral, TransdermalAlleviates physical symptoms of withdrawal like sweating, diarrhea, and anxiety.[14][15][16][17][18]Hypotension, sedation, dizziness.
Lofexidine Alpha-2 adrenergic agonistOralFDA-approved for opioid withdrawal; reduces withdrawal symptom severity and increases treatment completion rates compared to placebo.[19][20][22] Similar efficacy to clonidine with a better safety profile.[15][21]Hypotension, bradycardia, orthostatic hypotension, sedation.[19]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved in evaluating these therapeutics, the following diagrams are provided.

G cluster_0 cluster_1 Opioids Opioids Locus_Coeruleus Locus Coeruleus (Noradrenergic Neurons) Opioids->Locus_Coeruleus Inhibition Withdrawal Opioid Withdrawal Withdrawal->Locus_Coeruleus Disinhibition NE_Release Increased Norepinephrine Release Symptoms Withdrawal Symptoms (Anxiety, Sweating, etc.) NE_Release->Symptoms Locus_Coeruleus->NE_Release Alpha2_Receptor Presynaptic α2-Adrenergic Receptors Alpha2_Agonists Alpha-2 Adrenergic Agonists (Clonidine, Lofexidine) Alpha2_Agonists->Alpha2_Receptor Activation Reduced_NE Reduced Norepinephrine Release Alpha2_Receptor->Reduced_NE Alleviation Alleviation of Withdrawal Symptoms Reduced_NE->Alleviation

Mechanism of Alpha-2 Adrenergic Agonists in Opioid Withdrawal.

G Screening Patient Screening (Opioid Dependence Diagnosis) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Treatment Group (e.g., this compound) Randomization->Group_A Group_B Control Group (Placebo or Active Comparator) Randomization->Group_B Treatment_Phase Treatment Administration (e.g., 7-14 days) Group_A->Treatment_Phase Group_B->Treatment_Phase Assessment Daily Withdrawal Symptom Assessment (e.g., SOWS-G) Treatment_Phase->Assessment Safety_Monitoring Safety Monitoring (Adverse Events, Vitals) Treatment_Phase->Safety_Monitoring Data_Analysis Data Analysis (Efficacy and Safety) Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Results Results Reporting Data_Analysis->Results

Typical Experimental Workflow for an Opioid Withdrawal Clinical Trial.

Experimental Protocols

The following is a generalized protocol for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of a novel therapeutic like this compound for opioid withdrawal, based on common practices in the field.

1. Study Population:

  • Adult participants meeting the DSM-5 criteria for opioid use disorder and seeking treatment for withdrawal.

  • Exclusion criteria would typically include severe medical or psychiatric comorbidities, pregnancy, and concurrent use of other substances that could confound the results.

2. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled or active-comparator-controlled design.

  • Participants are randomized to receive either the investigational drug (e.g., this compound at different dose levels) or a control (placebo or an active comparator like lofexidine or buprenorphine).

3. Treatment and Assessments:

  • A treatment period of approximately 7 to 14 days.

  • The primary efficacy endpoint is often the change in a validated opioid withdrawal scale score, such as the Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop) or the Clinical Opiate Withdrawal Scale (COWS), from baseline to the end of the treatment period.

  • Secondary endpoints may include treatment retention rates, patient-reported outcomes on craving and withdrawal symptoms, and safety and tolerability assessments.

  • Safety monitoring includes recording of adverse events, vital signs (with particular attention to blood pressure and heart rate for alpha-2 adrenergic agonists), and laboratory tests.

4. Data Analysis:

  • Statistical analysis is performed to compare the change in withdrawal scores between the treatment and control groups.

  • Analysis of secondary endpoints and safety data is also conducted to provide a comprehensive evaluation of the investigational drug's profile.

Conclusion

This compound (zolunicant) represents a novel approach to managing opioid withdrawal with a distinct mechanism of action from current standard-of-care treatments. While early data on its safety and tolerability are promising, forthcoming results from Phase 2a clinical trials will be crucial in determining its efficacy and potential role in the therapeutic armamentarium for opioid withdrawal syndrome. Continued research and direct comparative studies will be necessary to fully elucidate its position relative to established therapies like buprenorphine, methadone, and lofexidine.

References

Safety Operating Guide

M-110 proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of chemical products is essential for laboratory safety and environmental protection. The appropriate disposal procedure for a substance labeled "M-110" is entirely dependent on its specific chemical composition and the manufacturer. The designation "this compound" is used for several distinct products with different disposal requirements. Therefore, it is crucial to identify the correct product before proceeding with disposal.

Identifying Your this compound Product

Below is a summary of different products identified as this compound. Please review this information to identify your specific substance and follow the recommended disposal guidelines.

Product Name/TypeManufacturer/SourceKey Identifying InformationRecommended Disposal Path
M110 Sigma-AldrichNot classified as a hazardous substance or mixture.Dispose of in accordance with national and local regulations. Keep in original containers and do not mix with other waste.[1]
M110 Northtown CompanyContains diphenylmethane 4,4'-diisocyanate.Refer to Section 13 of the Safety Data Sheet (SDS) for specific disposal information.[2]
MR® 110 Magnetic powder fluorescent MR-ChemieMagnetic fluorescent powder.Disposal must be arranged with regional waste disposal authorities according to official regulations.[3]
WORKSafe® M110 N95 Particulate Respirator WORKSafeN95 Particulate Respirator.Considered an article with no hazardous chemical release under normal use. No special disposal is indicated.[4]
Bondchem M110 BondchemTwo-component structural methacrylate adhesive.Consult the Material Safety Data Sheet (MSDS) for complete disposal information.[5]

General Procedures for Laboratory Chemical Disposal

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a fundamental aspect of laboratory safety. The following workflow outlines a general procedure for the disposal of laboratory chemical waste.

cluster_0 Step 1: Identification & Assessment cluster_1 Step 2: Segregation & Labeling cluster_2 Step 3: Storage & Disposal cluster_3 Step 4: Non-Hazardous Disposal a Identify the Chemical Waste b Locate and Review the Safety Data Sheet (SDS) a->b c Determine if Waste is Hazardous or Non-Hazardous b->c d Segregate Waste by Hazard Class (e.g., Flammable, Corrosive) c->d Hazardous j Follow Local Regulations for Non-Hazardous Waste Disposal (e.g., Trash, Drain) c->j Non-Hazardous e Use a Compatible, Leak-Proof Waste Container d->e f Label Container with 'Hazardous Waste' and Chemical Contents e->f g Store Waste in a Designated Satellite Accumulation Area h Keep Waste Containers Closed g->h i Arrange for Pickup by Authorized Waste Management h->i k Document Disposal Records i->k j->k

General Laboratory Chemical Disposal Workflow

Essential Disposal Protocols

Based on general laboratory safety guidelines, the following experimental protocols for chemical waste disposal should be followed:

Waste from Residues:

  • Waste material must be disposed of in accordance with national and local regulations.[1]

  • Leave chemicals in their original containers whenever possible.[1]

  • Do not mix different types of chemical waste.[1]

  • Handle uncleaned containers as you would the product itself.[1]

Container Management:

  • For non-hazardous waste, ensure containers are tightly sealed before disposal in the trash.[6]

  • Empty chemical containers should be triple-rinsed with an appropriate solvent. The rinsate from toxic or poisonous chemicals must be collected and treated as hazardous waste.[7]

  • After triple-rinsing and air-drying, non-hazardous containers can be disposed of in the trash after defacing the label.[7][8]

Specific Disposal Considerations:

  • Drain Disposal: Only small amounts of approved chemicals (typically a few hundred grams or milliliters per day) are suitable for drain disposal. This usually includes dilute acids and bases with a pH between 5.5 and 10.5 and other chemicals that meet the criteria for trash disposal. Always check local regulations.[6]

  • Trash Disposal: A chemical can be disposed of in the regular trash only if it is non-radioactive, not a biological hazard, and not classified as flammable, reactive, corrosive, or toxic by the Environmental Protection Agency (EPA).[6]

It is imperative to always consult the specific Safety Data Sheet (SDS) for the exact this compound product you are using and to adhere to the regulations set forth by your institution and local authorities. If you are uncertain about the identity of your this compound product, contact the manufacturer for clarification before proceeding with disposal.

References

Essential Safety and Logistics for Handling M-110 (α-Methylserotonin maleate salt)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance for the safe handling, operation, and disposal of M-110, also known as α-Methylserotonin maleate salt, a serotonin receptor agonist utilized in research. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Personal Protective Equipment and Safety Precautions

While α-Methylserotonin maleate salt (this compound) is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety protocols should always be observed to minimize exposure and ensure personnel safety.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Impermeable chemical-resistant gloves (e.g., Nitrile)Prevents direct skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or airborne particles.
Respiratory Protection NIOSH-approved N95 respirator or equivalentRecommended when handling the powder form to avoid inhalation of dust.[1]
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.

General Hygiene and Safety Measures:

  • Always wash hands thoroughly with soap and water after handling the substance.[1]

  • Avoid eating, drinking, or smoking in laboratory areas where chemicals are handled.

  • Ensure adequate ventilation in the workspace, particularly when working with the powdered form.

  • Change any contaminated clothing immediately.[1]

Operational Plan: Handling and Storage

Handling:

  • This compound should be handled in a designated area, such as a chemical fume hood, especially when weighing or preparing solutions, to minimize the risk of dust inhalation.

  • Avoid generating dust when handling the solid compound.[1]

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is -20°C.

  • Keep away from strong oxidizing agents.

Disposal Plan

As a non-hazardous substance, the disposal of this compound and its containers should follow institutional and local guidelines for non-hazardous chemical waste.

Waste Disposal:

  • Solid Waste: Uncontaminated this compound powder should be collected in a sealed container and disposed of through the institution's chemical waste program.[3][4]

  • Liquid Waste: Aqueous solutions of this compound may be suitable for drain disposal with copious amounts of water, provided the concentration is low and it is permitted by local regulations.[4] It is crucial to consult and obtain approval from your institution's Environmental Health and Safety (EHS) department before any drain disposal.[1]

  • Empty Containers: Empty containers should be thoroughly rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, deface the label and dispose of the container in the regular trash or as directed by your institution.[1][3]

Experimental Protocol: Generalized In Vitro Serotonin Receptor Agonist Assay

The following is a generalized workflow for an experiment involving this compound as a serotonin receptor agonist. This is for informational purposes only and should be adapted to specific experimental designs.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_reagent Prepare this compound Stock Solution prep_cells Culture and Plate Cells Expressing Target Serotonin Receptor prep_assay Prepare Assay Buffer and Reagents treat_cells Treat Cells with Varying Concentrations of this compound prep_assay->treat_cells incubate Incubate for a Defined Period treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_signal Measure Downstream Signal (e.g., cAMP levels, Ca2+ flux) lyse_cells->measure_signal data_analysis Analyze Data and Determine EC50 measure_signal->data_analysis

Caption: Generalized workflow for an in vitro serotonin receptor agonist assay using this compound.

Signaling Pathway: this compound as a 5-HT Receptor Agonist

This compound acts as an agonist at serotonin (5-HT) receptors. The specific downstream signaling cascade depends on the receptor subtype being studied. For example, some 5-HT receptors are G-protein coupled receptors (GPCRs) that can modulate adenylyl cyclase activity or phospholipase C activity.

signaling_pathway M110 This compound (α-Methylserotonin) Receptor Serotonin Receptor (GPCR) M110->Receptor Binds and Activates G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.